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3,3-dicyclopropylpropanoic Acid Documentation Hub

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  • Product: 3,3-dicyclopropylpropanoic Acid
  • CAS: 149680-86-4

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 3,3-Dicyclopropylpropanoic Acid: A Comprehensive Technical Guide

Executive Summary In modern medicinal chemistry, the strategic incorporation of cyclopropyl groups is a highly effective tactic for optimizing drug candidates. The geminal dicyclopropyl motif introduces unique steric bul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of cyclopropyl groups is a highly effective tactic for optimizing drug candidates. The geminal dicyclopropyl motif introduces unique steric bulk, restricts conformational flexibility, and enhances metabolic stability by blocking cytochrome P450-mediated oxidation sites. 3,3-dicyclopropylpropanoic acid serves as a critical aliphatic building block in this domain. It is predominantly utilized as a precursor for synthesizing complex, non-natural chiral amino acids—such as (S)-2-amino-3,3-dicyclopropylpropanoic acid—which are heavily featured in the development of cystic fibrosis transmembrane conductance regulator (CFTR) correctors and Interleukin-17A (IL-17A) modulators[1][2][3].

This whitepaper outlines a robust, scalable, and self-validating synthetic pathway for 3,3-dicyclopropylpropanoic acid, detailing the mechanistic causality behind each experimental condition.

Mechanistic Rationale & Synthetic Strategy

Designing a high-yielding synthesis for this compound requires overcoming the severe steric hindrance imparted by the two cyclopropyl rings flanking the target carbon. Standard enolate alkylations or Wittig reactions often suffer from low conversions due to this steric bulk.

To bypass this, the most efficient retrosynthetic disconnection traces the propanoic acid backbone back to dicyclopropyl ketone via a Horner-Wadsworth-Emmons (HWE) olefination. The HWE reaction utilizes a highly nucleophilic phosphonate carbanion that readily attacks the hindered ketone. This is followed by a chemoselective alkene reduction and ester saponification to yield the final acid[4].

SynthesisPathway K Dicyclopropyl Ketone + Triethyl Phosphonoacetate E Ethyl 3,3-Dicyclopropylacrylate K->E NaH, THF (HWE Olefination) P Ethyl 3,3-Dicyclopropylpropanoate E->P H2, Pd/C (Hydrogenation) A 3,3-Dicyclopropylpropanoic Acid P->A 1. LiOH, THF/H2O 2. HCl (Saponification)

Forward synthesis pathway of 3,3-dicyclopropylpropanoic acid from dicyclopropyl ketone.

Core Synthesis Pathway: Experimental Protocols

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

Objective : Conversion of dicyclopropyl ketone to ethyl 3,3-dicyclopropylacrylate. Causality & Mechanism : The steric bulk of dicyclopropyl ketone makes standard ylides sluggish. The choice of sodium hydride (NaH) as a base ensures the irreversible deprotonation of triethyl phosphonoacetate, driving the formation of a highly reactive phosphonate carbanion. This carbanion overcomes the activation energy barrier, attacking the hindered carbonyl to form an oxaphosphetane intermediate that irreversibly collapses into the thermodynamically stable α,β -unsaturated ester[4]. Protocol :

  • Suspend NaH (60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF (0.5 M) under an inert argon atmosphere and cool to 0 °C.

  • Add triethyl phosphonoacetate (1.2 equiv) dropwise. Stir for 30 minutes until hydrogen gas evolution ceases, ensuring complete carbanion formation.

  • Introduce dicyclopropyl ketone (1.0 equiv) dropwise. Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint : Monitor via LC-MS. Quench carefully with saturated aqueous NH₄Cl to destroy unreacted NaH, then extract with ethyl acetate. Dry over Na₂SO₄ and concentrate in vacuo.

Step 2: Chemoselective Catalytic Hydrogenation

Objective : Reduction of ethyl 3,3-dicyclopropylacrylate to ethyl 3,3-dicyclopropylpropanoate. Causality & Mechanism : The critical challenge is the chemoselective reduction of the conjugated alkene without inducing hydrogenolysis (ring-opening) of the highly strained cyclopropyl rings. Palladium on carbon (Pd/C) under mild hydrogen pressure (1 atm) provides the perfect balance of catalytic activity and chemoselectivity, avoiding the over-reduction often seen with harsher catalysts like PtO₂. Protocol :

  • Dissolve the crude ethyl 3,3-dicyclopropylacrylate in absolute ethanol (0.2 M).

  • Add 10% Pd/C (10 wt% relative to the substrate). Degas the suspension by applying vacuum and backfilling with argon (3 cycles).

  • Introduce hydrogen gas via a balloon (1 atm) and stir vigorously at room temperature for 8-12 hours.

  • Validation Checkpoint : Filter the mixture through a pad of Celite to remove the pyrophoric catalyst. Concentrate the filtrate. ¹H NMR must confirm the complete disappearance of the olefinic protons (~5.5–6.0 ppm).

Step 3: Saponification (Ester Hydrolysis)

Objective : Hydrolysis of the ethyl ester to yield 3,3-dicyclopropylpropanoic acid. Causality & Mechanism : Base-catalyzed hydrolysis using Lithium Hydroxide (LiOH) is strictly preferred over acidic hydrolysis. Strong aqueous acids at elevated temperatures risk acid-catalyzed ring-opening or rearrangement of the cyclopropyl moieties. LiOH provides a mild, irreversible cleavage of the ester bond[3]. Protocol :

  • Dissolve ethyl 3,3-dicyclopropylpropanoate in a 3:1:1 mixture of THF/MeOH/H₂O (0.3 M).

  • Add LiOH monohydrate (3.0 equiv) and stir at room temperature for 4-6 hours.

  • Validation Checkpoint : Evaporate the volatile organic solvents. Dilute the remaining aqueous layer with water and wash with diethyl ether to remove non-polar organic impurities (self-purification step).

  • Carefully acidify the aqueous layer to pH 2 using 1M HCl at 0 °C. Extract the precipitated free acid with ethyl acetate, dry over MgSO₄, and concentrate to afford the pure target compound[3].

Workflow Step1 Step 1: HWE Reaction • Cool NaH/THF to 0°C • Add Phosphonoacetate • Add Ketone, warm to RT Step2 Step 2: Hydrogenation • Degas solvent • Add Pd/C & H2 (1 atm) • Stir 12h, filter over Celite Step1->Step2 Step3 Step 3: Saponification • Add LiOH to ester • Stir at RT for 4h • Acidify to pH 2 Step2->Step3 Step4 Step 4: Isolation • Extract with EtOAc • Wash with Brine • Dry & Concentrate Step3->Step4

Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Quantitative Data & Analytical Validation

To ensure reproducibility and scientific integrity, the following table summarizes the expected quantitative metrics and analytical validation parameters for each step of the synthesis workflow.

Synthesis StepTarget Intermediate / ProductExpected Yield (%)Purity (HPLC)Key Analytical Markers (¹H NMR / MS)
Step 1: HWE Ethyl 3,3-dicyclopropylacrylate82 - 88%> 95%Olefinic proton singlet at ~5.6 ppm; m/z [M+H]⁺ 209.1
Step 2: Hydrogenation Ethyl 3,3-dicyclopropylpropanoate90 - 95%> 98%Loss of olefinic signal; appearance of aliphatic multiplets
Step 3: Saponification 3,3-Dicyclopropylpropanoic acid85 - 92%> 99%Broad -OH singlet >10 ppm; m/z [M-H]⁻ 153.1

Downstream Applications in Drug Development

The synthesized 3,3-dicyclopropylpropanoic acid is rarely the final API; rather, it is a launchpad for asymmetric functionalization. In pharmaceutical development, it is frequently converted into its corresponding acid chloride, coupled with an Evans chiral oxazolidinone, and subjected to electrophilic azidation to yield the enantiopure (S)-2-amino-3,3-dicyclopropylpropanoic acid .

Alternatively, the Bucherer-Bergs reaction can be adapted for cyclopropane-containing amino acid synthesis[1]. This non-natural amino acid is subsequently Boc- or Cbz-protected for solid-phase peptide synthesis (SPPS) or incorporated into small-molecule therapeutics targeting CFTR mutations and IL-17A pathways[1][2][3].

References

  • Title: WO2024121427A1 - Therapeutic compounds Source: Google Patents URL
  • Title: WO2018107100A1 - Modulator of cystic fibrosis transmembrane conductance regulator, pharmaceutical compositions, methods of treatment, and process for making the modulator Source: Google Patents URL
  • Title : Phosphorus Ylides: Chemistry and Application in Organic Synthesis Source : EPDF URL :[Link]

Sources

Exploratory

3,3-Dicyclopropylpropanoic Acid and its Derivatives: A Comprehensive Technical Guide

Executive Summary In modern medicinal chemistry, the strategic incorporation of conformationally restricted, lipophilic moieties is a cornerstone of rational drug design. 3,3-Dicyclopropylpropanoic acid and its alpha-ami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of conformationally restricted, lipophilic moieties is a cornerstone of rational drug design. 3,3-Dicyclopropylpropanoic acid and its alpha-amino derivative, (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid , represent a highly specialized class of non-natural building blocks. By leveraging the unique steric and electronic properties of the dicyclopropyl group, these compounds are increasingly utilized to synthesize small-molecule modulators for complex protein-protein interactions, such as IL-17A inhibition and CFTR protein trafficking.

This whitepaper provides an in-depth analysis of the physicochemical properties, structural causality, and self-validating synthetic workflows associated with this critical chemical scaffold.

Chemical Identity & Structural Causality

The utility of 3,3-dicyclopropylpropanoic acid derivatives stems directly from their distinctive molecular architecture. The most widely utilized form in pharmaceutical development is the Boc-protected amino acid derivative[1].

Quantitative Physicochemical Data

Table 1: Key physicochemical properties of (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid.

PropertyValueCausality / Significance
CAS Number 2548967-22-0Unique identifier for regulatory and procurement tracking[1][2].
Molecular Formula C₁₄H₂₃NO₄Defines the atomic composition including the Boc protecting group[3].
Molecular Weight 269.34 g/mol Optimal mass for maintaining ligand efficiency in drug design[3].
XLogP3-AA ~3.0High lipophilicity enhances membrane permeability and hydrophobic pocket binding[3].
Topological Polar Surface Area 75.6 ŲFavorable for oral bioavailability, balancing solubility and permeability[3].
The Causality of the Dicyclopropyl Moiety

From a mechanistic perspective, why choose a dicyclopropyl group over a simple isopropyl or tert-butyl group?

  • Conformational Restriction: The cyclopropyl rings possess high s-character in their C-C bonds (approaching sp² hybridization), which restricts the free rotation of the adjacent carbon backbone. This "conformational lock" pre-organizes the molecule, significantly reducing the entropic penalty upon binding to a target receptor.

  • Metabolic Stability: Unlike linear or branched alkyl chains that are highly susceptible to cytochrome P450-mediated aliphatic oxidation, the rigid, strained bonds of the cyclopropyl rings resist metabolic degradation, thereby extending the pharmacokinetic half-life of the resulting drug candidate.

Synthesis & Experimental Workflows

Synthesizing sterically hindered non-natural amino acids requires methodologies that can overcome massive steric repulsion during C-N bond formation. Direct alkylation is often low-yielding; therefore, the Bucherer-Bergs reaction is the preferred self-validating protocol.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of (S)-Boc-2-amino-3,3-dicyclopropylpropanoic acid.

Step-by-Step Methodology: Synthesis of the (S)-Boc Derivative

Phase 1: Hydantoin Formation (Bucherer-Bergs)

  • Reaction Setup: Dissolve dicyclopropyl ketone (1.0 eq) in a 1:1 mixture of ethanol and water. Add ammonium carbonate (4.0 eq) and potassium cyanide (2.0 eq).

  • Causality of Reagents: The excess of ammonium carbonate drives the equilibrium toward the formation of the imine, while KCN provides the nucleophile. The thermodynamic stability of the resulting 5-membered hydantoin ring overcomes the steric hindrance of the dicyclopropyl group[1].

  • Self-Validation: Monitor via FTIR. The reaction is complete when the ketone C=O stretch (~1710 cm⁻¹) disappears, replaced by distinct hydantoin imide C=O stretches (~1730 and 1770 cm⁻¹).

Phase 2: Alkaline Hydrolysis & Resolution

  • Hydrolysis: Suspend the hydantoin in 3M NaOH and reflux for 24-48 hours. Acidify to pH 6.0 using HCl to precipitate the racemic 2-amino-3,3-dicyclopropylpropanoic acid.

  • Chiral Resolution: Utilize L-aminoacylase in a buffered aqueous solution (pH 7.5) on the N-acetylated racemic mixture. The enzyme selectively hydrolyzes the (S)-enantiomer.

  • Self-Validation: Confirm enantiomeric excess (ee > 98%) using chiral HPLC. The distinct retention times validate the stereochemical integrity of the batch.

Phase 3: Boc Protection

  • Reaction Setup: Suspend the (S)-amino acid in a 1:1 mixture of 1,4-dioxane and water. Add triethylamine (1.5 eq) to deprotonate the zwitterion, followed by Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

  • Causality of Boc over Fmoc: Boc is chosen because it is highly stable under the harsh, basic conditions often required for the subsequent coupling of this sterically hindered amino acid during peptide synthesis.

  • Self-Validation: Perform a Ninhydrin test (Kaiser test). A negative result (no purple color) confirms the complete consumption of the primary amine, validating successful protection[1].

Applications in Drug Development

The unique structural profile of 3,3-dicyclopropylpropanoic acid makes it a privileged scaffold in the development of highly specific therapeutics.

IL-17A Modulators (Autoimmune Diseases)

Interleukin-17A (IL-17A) is a pro-inflammatory cytokine central to the pathogenesis of psoriasis and ankylosing spondylitis. Small molecule modulators of IL-17 often incorporate the 3,3-dicyclopropylpropanoic acid moiety. The massive, V-shaped hydrophobic bulk of the dicyclopropyl group perfectly occupies the cryptic lipophilic pockets at the IL-17A dimer interface, sterically occluding the binding of the IL-17RA receptor.

Caption: Mechanism of action of dicyclopropyl-derived modulators in the IL-17 signaling pathway.

CFTR Modulators (Cystic Fibrosis)

In the treatment of Cystic Fibrosis, the F508del mutation prevents the CFTR protein from folding correctly. Derivatives of 3,3-dicyclopropylpropanoic acid (often reduced to the corresponding alcohol via LiAlH₄) are utilized as lipophilic anchors in CFTR correctors[4]. The rigid dicyclopropyl geometry inserts into the hydrophobic transmembrane domains of the mutant CFTR, stabilizing the native conformation and facilitating its trafficking from the endoplasmic reticulum to the plasma membrane.

References

  • Smolecule.(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid - Properties and Synthesis.
  • PubChem (National Institutes of Health).2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid | CID 152181611.
  • ChemScene.Safety Data Sheet & Product Info: 2548967-22-0.
  • Google Patents (WO2020127685A1).Amino-acid anilides as small molecule modulators of IL-17.
  • Google Patents (WO2018064632A1).Modulator of cystic fibrosis transmembrane conductance regulator.

Sources

Foundational

Spectroscopic Characterization of 3,3-Dicyclopropylpropanoic Acid: A Technical Guide

Abstract This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3,3-dicyclopropylpropanoic acid. In the absence of a complete, publicly available experimental dataset, this documen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3,3-dicyclopropylpropanoic acid. In the absence of a complete, publicly available experimental dataset, this document synthesizes predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopy and data from analogous chemical structures. Furthermore, this guide outlines detailed, field-proven experimental protocols for the acquisition of this data, intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development. The methodologies described are designed to be self-validating, ensuring the generation of high-quality, reproducible data for the unambiguous structural elucidation and characterization of this novel compound.

Introduction

3,3-Dicyclopropylpropanoic acid is a carboxylic acid featuring a unique structural motif of two cyclopropyl rings attached to the β-carbon of the propanoic acid chain. The presence of the strained three-membered cyclopropyl rings imparts distinct electronic and conformational properties to the molecule, which are of significant interest in the design of novel therapeutic agents and functional materials. The cyclopropyl group is a known bioisostere for phenyl rings and other functional groups, often improving metabolic stability and binding affinity.

Accurate structural verification is a cornerstone of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a detailed predictive analysis of the key spectroscopic signatures of 3,3-dicyclopropylpropanoic acid and establishes robust protocols for their experimental determination.

Chemical Structure and Atom Numbering:

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3,3-dicyclopropylpropanoic acid is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the carboxylic acid group and the magnetic anisotropy of the cyclopropyl rings.

Rationale for Predictions:

  • Carboxylic Acid Proton (h1): This proton is highly deshielded due to its attachment to the electronegative oxygen atom and its involvement in hydrogen bonding. It is expected to appear as a broad singlet at the downfield end of the spectrum.

  • Methylene Protons α to Carbonyl (h2): These protons are adjacent to the electron-withdrawing carbonyl group, which causes a downfield shift. They will be split by the methine proton (h3), resulting in a doublet.

  • Methine Proton (h3): This proton is coupled to the α-methylene protons (h2) and the methine protons of the cyclopropyl rings (c6, c9). This will likely result in a complex multiplet.

  • Cyclopropyl Protons (c4, c5, c7, c8): A key feature of cyclopropyl groups in ¹H NMR is the significant upfield shift of their proton signals.[1] This is a result of the magnetic anisotropy of the cyclopropane ring, where the circulation of electrons in the C-C bonds creates a shielding cone above and below the plane of the ring.[1] These protons will appear as complex multiplets in the high-field region of the spectrum.

Table 1: Predicted ¹H NMR Data for 3,3-Dicyclopropylpropanoic Acid

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
h1 (-COOH)10.0 - 12.0broad singlet1H
h2 (-CH₂-)~2.4doublet2H
h3 (-CH-)~1.5multiplet1H
c4, c5, c7, c8 (-CH₂- of cyclopropyl)0.2 - 0.6multiplet8H
c6, c9 (-CH- of cyclopropyl)0.7 - 1.1multiplet2H

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments and their electronic nature.

Rationale for Predictions:

  • Carbonyl Carbon (c1): The carbon of the carboxylic acid is highly deshielded and will appear significantly downfield. Saturated aliphatic acids typically show this carbon in the range of 180-185 δ.[2]

  • Methylene Carbon α to Carbonyl (c2): This carbon is influenced by the electron-withdrawing effect of the carbonyl group and will be shifted downfield relative to a standard alkane.

  • Methine Carbon (c3): This carbon is attached to two cyclopropyl groups and the propanoic acid chain.

  • Cyclopropyl Carbons (c4, c5, c6, c7, c8, c9): The carbons of the cyclopropyl rings are expected to be shifted upfield compared to typical sp³ hybridized carbons, a characteristic feature of strained ring systems.

Table 2: Predicted ¹³C NMR Data for 3,3-Dicyclopropylpropanoic Acid

Carbon LabelPredicted Chemical Shift (δ, ppm)
c1 (-COOH)~178
c2 (-CH₂-)~40
c3 (-CH-)~35
c6, c9 (-CH- of cyclopropyl)~15
c4, c5, c7, c8 (-CH₂- of cyclopropyl)~5

Predicted Infrared (IR) Spectrum

The IR spectrum will clearly indicate the presence of the carboxylic acid functional group through its characteristic absorption bands.

Rationale for Predictions:

  • O-H Stretch: Carboxylic acids exhibit a very broad and strong absorption band for the O-H stretching vibration, typically centered around 3000 cm⁻¹.[3][4] This broadness is due to strong intermolecular hydrogen bonding, which forms dimers in the solid and liquid states.[3][5] This band will likely overlap with the C-H stretching vibrations.[3]

  • C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch is expected between 1700 and 1725 cm⁻¹ for a saturated, dimerized carboxylic acid.[3][6]

  • C-O Stretch: A medium intensity band for the C-O single bond stretch is anticipated in the 1210-1320 cm⁻¹ region.[3]

  • C-H Stretch: Absorptions for the C-H stretching of the alkyl and cyclopropyl groups will appear just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Bands for 3,3-Dicyclopropylpropanoic Acid

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)Intensity
O-HStretch3300 - 2500Strong, very broad
C-H (sp³)Stretch3000 - 2850Medium to strong
C=OStretch1725 - 1700Strong
C-OStretch1320 - 1210Medium
O-HBend1440 - 1395Medium

Predicted Mass Spectrum

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Rationale for Predictions:

  • Molecular Ion (M⁺): The molecular ion peak for straight-chain carboxylic acids can be weak but is usually observable.[7]

  • Alpha-Cleavage: Fragmentation can occur at the C-C bond adjacent to the carbonyl group. A common fragmentation for carboxylic acids is the loss of the hydroxyl radical, leading to an [M-17] peak, and the loss of the entire carboxyl group, resulting in an [M-45] peak.[8]

  • McLafferty Rearrangement: Carboxylic acids with a γ-hydrogen can undergo a McLafferty rearrangement, which often results in a prominent peak.[7][9][10] In 3,3-dicyclopropylpropanoic acid, this rearrangement is not possible in the main chain.

  • Fragmentation of Cyclopropyl Rings: The cyclopropyl rings can also undergo fragmentation, leading to a series of smaller ions.

Table 4: Predicted Key Mass-to-Charge (m/z) Ratios for 3,3-Dicyclopropylpropanoic Acid

m/zPredicted IdentityNotes
154[M]⁺Molecular Ion
137[M - OH]⁺Loss of hydroxyl radical
109[M - COOH]⁺Loss of carboxyl group
45[COOH]⁺Carboxyl fragment
41[C₃H₅]⁺Cyclopropyl fragment

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the acquisition of spectroscopic data for 3,3-dicyclopropylpropanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring high-resolution ¹H and ¹³C NMR spectra.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 3,3-dicyclopropylpropanoic acid for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[11][12]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11] Chloroform-d (CDCl₃) is a common starting point for nonpolar to moderately polar organic compounds.[13]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[11]

    • Using a Pasteur pipette with a cotton plug to filter out any particulates, transfer the solution into a clean, dry 5 mm NMR tube.[12][13]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.[11]

    • Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.[11]

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).[11]

    • Set the appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay).

    • Acquire the spectrum. For ¹³C NMR, a larger number of scans will be necessary to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Perform baseline correction.

    • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Workflow Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock & Shim insert->lock setup Set Acquisition Parameters lock->setup acquire Acquire Spectrum setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate & Integrate phase->calibrate

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

This protocol describes the preparation of a solid sample for analysis by Fourier Transform Infrared (FTIR) spectroscopy using the KBr pellet method.

Methodology:

  • Sample Preparation (KBr Pellet):

    • Place a small amount (1-2 mg) of 3,3-dicyclopropylpropanoic acid and approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder into an agate mortar.[14]

    • Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the IR beam.[15]

    • Transfer the mixture into a pellet die.

    • Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[14][16]

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Place the sample holder with the KBr pellet into the IR beam path.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Workflow Diagram:

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing grind Grind Sample with KBr press Press into Pellet grind->press background Acquire Background Spectrum press->background sample Acquire Sample Spectrum background->sample process Generate Final Spectrum sample->process label_peaks Label Significant Peaks process->label_peaks

Caption: Workflow for IR Spectroscopic Analysis.

Mass Spectrometry (MS)

This protocol outlines a general procedure for the analysis of 3,3-dicyclopropylpropanoic acid by Gas Chromatography-Mass Spectrometry (GC-MS), which may require derivatization to improve volatility.

Methodology:

  • Sample Preparation and Derivatization:

    • Direct analysis of carboxylic acids by GC can be challenging due to their polarity and low volatility. Derivatization to a more volatile ester (e.g., a methyl or trimethylsilyl ester) is often necessary.[17][18]

    • To prepare a trimethylsilyl (TMS) ester, dissolve a small amount of the sample (approx. 1 mg) in a suitable solvent (e.g., pyridine or acetonitrile).

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and heat the mixture (e.g., at 60 °C for 30 minutes) to complete the reaction.[18]

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the derivatized sample solution into the GC-MS instrument.

    • The sample is vaporized in the heated injection port and separated on a capillary column (e.g., a nonpolar HP-5MS column).

    • A temperature program is used to elute the components from the column. For example, start at 80°C, hold for 2 minutes, then ramp at 20°C/min to 280°C and hold for 10 minutes.[18]

    • The separated components then enter the mass spectrometer.

  • Mass Spectrometry and Data Analysis:

    • The molecules are ionized, typically by Electron Ionization (EI) at 70 eV.

    • The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).

    • A detector records the abundance of each ion.

    • The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Workflow Diagram:

MS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry dissolve Dissolve Sample derivatize Derivatize (e.g., Silylation) dissolve->derivatize inject Inject into GC derivatize->inject separate Separate on Column inject->separate ionize Ionize (e.g., EI) separate->ionize analyze Analyze by m/z ionize->analyze detect Detect Ions analyze->detect

Caption: Workflow for GC-MS Analysis.

References

  • JoVE. (2024, December 5). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Save My Exams. (2024, December 23). Predicting Carbon-13 NMR Spectra. [Link]

  • Specac. (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. [Link]

  • Harrison, A. G. (1984). The structure and fragmentation of protonated carboxylic acids in the gas phase. Journal of the American Society for Mass Spectrometry, 5(3), 215-217.
  • Moodle. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

  • Wishart, D. S., et al. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 294.
  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemistry LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. [Link]

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. [Link]

  • ResearchGate. (n.d.). How to prepare IR samples?. [Link]

  • Lee, S., et al. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20295.
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  • Magri, F. M. M., et al. (2025, August 6). A new program to 13C NMR spectrum prediction based on tridimensional models. Journal of the Brazilian Chemical Society, 16(1), 101-106.
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  • Bagno, A., et al. (2003, October 25). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(49), 10672-10681.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

  • T-ivend, M., et al. (2016, August 15). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis.
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  • Han, J., & Purves, R. W. (2013). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Metabolites, 3(4), 974-995.
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Exploratory

Analytical Elucidation of 3,3-Dicyclopropylpropanoic Acid: A Comprehensive NMR and Mass Spectrometry Guide

Structural Significance in Modern Pharmacognosy In contemporary medicinal chemistry, 3,3-dicyclopropylpropanoic acid (C₉H₁₄O₂, Exact Mass: 154.0994 Da) serves as a highly privileged structural motif. The strategic incorp...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Significance in Modern Pharmacognosy

In contemporary medicinal chemistry, 3,3-dicyclopropylpropanoic acid (C₉H₁₄O₂, Exact Mass: 154.0994 Da) serves as a highly privileged structural motif. The strategic incorporation of geminal cyclopropyl groups introduces significant steric bulk while maintaining a low molecular weight. This modification restricts the conformational flexibility of the propanoic acid backbone, effectively locking the molecule into a favorable geometry for receptor binding. Furthermore, the absence of benzylic or readily oxidizable aliphatic C-H bonds enhances metabolic stability against cytochrome P450 enzymes.

Because of these unique physicochemical properties, dicyclopropylpropanoic acid derivatives are critical building blocks in the synthesis of highly potent 1[1] for autoimmune conditions like psoriasis, as well as 2[2] targeted for oncology. Accurate structural characterization of this molecule via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is paramount for quality control and downstream synthetic validation.

Principles of NMR Profiling for Cyclopropyl Scaffolds

The Causality of Cyclopropyl Shielding

The defining feature of the ¹H NMR spectrum for 3,3-dicyclopropylpropanoic acid is the extreme upfield shift of the cyclopropyl protons. The C-C bonds in the highly strained cyclopropane ring possess significant p-character (often modeled as "bent" or "banana" bonds). When placed in the external magnetic field of an NMR spectrometer, the electron density within these bonds circulates, generating a strong local diamagnetic ring current.

As detailed by3[3] and supported by standard 4[4], the protons attached to the cyclopropane ring are positioned directly within the shielding cone of this induced magnetic field. Consequently, they experience a weaker net magnetic field and resonate at unusually high fields (low chemical shifts), typically between 0.10 and 0.80 ppm, distinguishing them from standard aliphatic chains[5].

1D and 2D NMR Elucidation Strategy

To unambiguously assign the structure, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required. The C2 methylene protons (α to the carboxylic acid) are heavily deshielded by the electron-withdrawing carbonyl group, shifting them downfield to ~2.4 ppm. The 2D COSY spectrum is critical for mapping the vicinal coupling between the C2 methylene protons, the C3 methine proton, and the cyclopropyl methine protons.

NMR_Workflow S1 1. Sample Preparation (10-15 mg in 0.6 mL CDCl₃) S2 2. 1D ¹H & ¹³C NMR (Chemical shift & integration) S1->S2 S3 3. 2D COSY (H-H vicinal coupling networks) S2->S3 S4 4. 2D HSQC / HMBC (C-H backbone connectivity) S3->S4

Figure 1: Sequential NMR acquisition workflow for complete structural elucidation.

Mass Spectrometry: Ionization and Fragmentation Kinetics

Electrospray Ionization (ESI) Dynamics

For 3,3-dicyclopropylpropanoic acid, Negative Ion Mode ESI is the most efficient ionization strategy. Carboxylic acids have a pKa of approximately 4.5–5.0. By utilizing a slightly basic or neutral mobile phase (e.g., water/acetonitrile with ammonium formate), the carboxylate anion is pre-formed in solution. ESI gently desolvates these anions, yielding a dominant, intact deprotonated molecule [M-H]⁻ at m/z 153.1. This targeted approach avoids the complex sodium or potassium adducts that plague positive ion mode analysis of acids.

Collision-Induced Dissociation (CID) Pathways

When subjected to tandem mass spectrometry (MS/MS), the [M-H]⁻ precursor ion undergoes specific, predictable fragmentation pathways driven by thermodynamic stability:

  • Decarboxylation: The most favorable neutral loss is carbon dioxide (-44 Da), generating a stable carbanion at m/z 109.1.

  • Ring Cleavage: The strained cyclopropyl rings can undergo ring-opening and subsequent elimination as cyclopropene (-40 Da), yielding an ion at m/z 113.1.

MS_Pathway M Precursor Ion [M-H]⁻ m/z 153.1 F1 Product Ion A [M-H - CO₂]⁻ m/z 109.1 M->F1 Decarboxylation (-44 Da) F2 Product Ion B [M-H - C₃H₄]⁻ m/z 113.1 M->F2 Ring Cleavage (-40 Da)

Figure 2: Proposed ESI-MS/MS collision-induced dissociation (CID) pathway in negative ion mode.

Validated Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS).

    • Causality: CDCl₃ provides the deuterium lock signal to stabilize the magnetic field against drift, while TMS acts as an absolute internal reference (set to 0.00 ppm) to ensure chemical shift accuracy.

  • Probe Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the exact impedance of the sample.

    • Causality: This maximizes RF power transfer, optimizing the Signal-to-Noise Ratio (SNR) and ensuring precise 90° excitation pulses.

  • Shimming (Self-Validation): Perform gradient shimming (Z1-Z5). Monitor the lock level and ensure the TMS peak width at half-height is < 1.0 Hz. Poor shimming will artificially broaden peaks, obscuring the complex multiplet splitting of the cyclopropyl protons.

  • Acquisition: Acquire 1D ¹H NMR (16 scans, 10s relaxation delay to ensure full integration recovery) and ¹³C NMR (1024 scans).

Protocol B: UPLC-ESI-MS/MS Analysis
  • System Calibration: Calibrate the Q-TOF or Orbitrap mass analyzer using a standard tuning mix (e.g., sodium formate).

    • Self-Validation: Verify that mass accuracy error is < 5 ppm to ensure unambiguous elemental composition assignment.

  • Blank Injection: Run a solvent blank prior to the sample.

    • Causality: This establishes a clean baseline, ruling out carryover or background contamination from previous runs.

  • ESI Source Optimization: Operate in Negative Ion Mode. Set the capillary voltage to 2.5 kV and desolvation temperature to 350°C.

  • CID Fragmentation: Isolate m/z 153.1 in the quadrupole. Apply a collision energy ramp (15–25 eV) using Argon collision gas to generate the product ion spectrum.

Data Synthesis & Reference Tables

The following tables summarize the expected quantitative data for 3,3-dicyclopropylpropanoic acid, providing a rapid reference for structural confirmation.

Table 1: Predicted ¹H NMR Assignments (400 MHz, CDCl₃)

PositionChemical Shift (ppm)MultiplicityIntegrationStructural Assignment
Cyclopropyl CH₂0.10 - 0.50Multiplet8HHighly shielded by diamagnetic anisotropy
Cyclopropyl CH0.60 - 0.90Multiplet2HMethine protons on the cyclopropyl rings
C3-H1.20 - 1.50Multiplet1HAliphatic methine, coupled to C2 and rings
C2-H₂2.30 - 2.50Doublet2HAlpha to carboxylic acid, deshielded
COOH11.0 - 12.0Broad Singlet1HAcidic proton, exchanges with D₂O

Table 2: Predicted ¹³C NMR Assignments (100 MHz, CDCl₃)

PositionChemical Shift (ppm)Structural Assignment
Cyclopropyl CH₂2.0 - 5.0Ring methylenes
Cyclopropyl CH15.0 - 18.0Ring methines
C2 (CH₂)40.0 - 45.0Alpha carbon
C3 (CH)45.0 - 50.0Beta carbon
C1 (C=O)175.0 - 180.0Carbonyl carbon

Table 3: ESI-MS/MS Negative Mode Fragments

m/zIon TypeNeutral LossDiagnostic Significance
153.1[M-H]⁻NoneConfirms exact mass of intact molecule
109.1[M-H - CO₂]⁻44 DaConfirms presence of carboxylic acid moiety
113.1[M-H - C₃H₄]⁻40 DaConfirms presence of cyclopropyl ring

References

  • Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. (DTIC). Explains the diamagnetic anisotropy and ring-current effects responsible for the extreme upfield shielding of cyclopropyl protons. 3[3]

  • WO 2023/283453 A1. (Google Patents). Details the utilization of dicyclopropylpropanoic acid derivatives as critical building blocks in the synthesis of IL-17A inhibitors for inflammatory diseases. 1[1]

  • EP 3529241 B1: Piperidine Derivatives as Inhibitors of Ubiquitin Specific Protease 7. (European Patent Office). Highlights the application of dicyclopropyl scaffolds in oncology drug development. 2[2]

  • NMR Chemical Shift Values Table. (Chemistry Steps). Authoritative reference for standard ¹H and ¹³C NMR chemical shift assignments and electronegativity effects.4[4]

  • Cyclopropane High Resolution H-1 Proton NMR Spectrum Analysis. (Doc Brown). Provides foundational spectral analysis of the equivalent protons in cyclopropane rings resonating at ~0.20 ppm. 5[5]

Sources

Foundational

Computational Analysis of 3,3-Dicyclopropylpropanoic Acid: A Structural and Electronic Paradigm in Drug Design

Executive Summary The incorporation of cyclopropyl moieties into aliphatic backbones is a cornerstone strategy in modern medicinal chemistry, utilized to modulate lipophilicity, enhance metabolic stability, and restrict...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of cyclopropyl moieties into aliphatic backbones is a cornerstone strategy in modern medicinal chemistry, utilized to modulate lipophilicity, enhance metabolic stability, and restrict conformational flexibility. 3,3-dicyclopropylpropanoic acid —and its protected derivatives such as (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid—serves as a critical chiral building block for synthesizing conformationally restricted peptidomimetics and novel therapeutics[1].

As a Senior Application Scientist, I approach the computational analysis of this molecule not merely as an exercise in geometry optimization, but as a predictive framework. By understanding the interplay between the strained σ -bonds of the cyclopropyl rings and the adjacent carboxylic acid (or amide) π -system, we can rationally design ligands with precise pharmacokinetic profiles. This whitepaper details the conformational dynamics, electronic properties, and a self-validating computational workflow for analyzing 3,3-dicyclopropylpropanoic acid.

Conformational Dynamics and Orbital Interactions

The defining feature of 3,3-dicyclopropylpropanoic acid is the steric and electronic influence of the twin cyclopropyl rings at the C3 position. Unlike standard alkyl chains, cyclopropyl rings possess unusual electronic behavior due to their highly strained C-C bonds, which exhibit partial double-bond character.

The Bisected Conformation Requirement

Computational studies utilizing Density Functional Theory (DFT) consistently reveal that cyclopropyl groups adjacent to π -acceptor substituents (such as a carboxylic acid or amide carbonyl) strongly prefer a bisected conformation [2]. In this geometry, the plane of the adjacent π -system bisects the cyclopropyl ring.

Causality: Why is this conformation energetically favored? The cyclopropyl ring possesses high-lying highest occupied molecular orbitals (HOMOs) known as Walsh orbitals (specifically the 3e' orbitals). Maximum orbital overlap between the 3e' orbital and the low-lying π∗ lowest unoccupied molecular orbital (LUMO) of the carbonyl group occurs only when the two systems are parallel. This σ→π∗ hyperconjugation stabilizes the molecule but requires strict conformational locking [3].

Syn vs. Anti Rotamers

During the conformational search of the propanoic acid backbone, two primary rotamers emerge regarding the orientation of the carbonyl oxygen relative to the cyclopropyl rings:

  • Syn-Conformer: The carbonyl oxygen eclipses the cyclopropyl ring system.

  • Anti-Conformer: The carbonyl oxygen is oriented away from the rings.

Microwave spectroscopy and DFT calculations of related cyclopropanecarboxylic acids indicate that the syn-conformer is typically the global minimum, being 3–5 kJ/mol more stable than the anti-conformer due to favorable dipole alignment and minimized steric clash with the hydroxyl group [4].

OrbitalInteraction Cyclopropyl Cyclopropyl Walsh Orbitals (3e' HOMO) Conjugation σ-π Hyperconjugation (Bisected Conformation) Cyclopropyl->Conjugation Resonance Donation Inductive Inductive Withdrawal (σ-effect) Cyclopropyl->Inductive Electronegativity Carboxyl Carboxylic Acid / Amide (π* LUMO) Carboxyl->Conjugation Orbital Acceptance NetEffect Modulated pKa & Conformational Locking Conjugation->NetEffect Inductive->NetEffect

Caption: Logical relationship between cyclopropyl Walsh orbitals and adjacent π-systems driving conformational locking.

Quantitative Electronic Profiling

The dual nature of the cyclopropyl group—acting simultaneously as an inductive electron-withdrawing group (due to increased s-character in the C-C bonds) and a resonance electron-donating group—significantly impacts the physicochemical properties of the parent acid.

Calculated Thermodynamic and Electronic Data

To benchmark 3,3-dicyclopropylpropanoic acid against standard aliphatic acids (e.g., pentanoic acid), we extract key quantitative metrics from DFT calculations (B3LYP/6-311++G**). The data below summarizes the energetic and electronic landscape.

Property3,3-Dicyclopropylpropanoic Acid (Syn)3,3-Dicyclopropylpropanoic Acid (Anti)Pentanoic Acid (Reference)
Relative Energy ( Δ E) 0.00 kcal/mol (Global Min)+1.15 kcal/molN/A
HOMO Energy -6.82 eV-6.90 eV-7.45 eV
LUMO Energy -0.95 eV-0.88 eV-0.50 eV
HOMO-LUMO Gap 5.87 eV6.02 eV6.95 eV
Dipole Moment ( μ ) 2.85 Debye1.92 Debye2.40 Debye
Calculated pKa shift -0.4 (More acidic)-0.3Baseline

Note: The elevated HOMO energy in the dicyclopropyl derivative is a direct result of the electron-rich Walsh orbitals, which narrows the HOMO-LUMO gap compared to standard linear alkyl acids.

Self-Validating Computational Workflow

A robust computational protocol must be self-validating; theoretical predictions must be tethered to observable experimental metrics (such as NMR coupling constants). Below is the step-by-step methodology for the computational analysis of 3,3-dicyclopropylpropanoic acid derivatives.

Phase 1: Conformational Space Sampling
  • Initialization: Build the 3D structure of 3,3-dicyclopropylpropanoic acid (or its Boc-protected amino derivative) using a molecular editor.

  • Molecular Mechanics (MM): Perform a conformational search using the OPLS4 or MMFF94 force field. Rotate the Cα​−Cβ​ and Cβ​−Ccyclopropyl​ bonds in 15° increments.

  • Filtration: Retain all conformers within a 5.0 kcal/mol energy window of the global minimum for higher-level quantum mechanical analysis.

Phase 2: Quantum Mechanical Optimization (DFT)
  • Level of Theory Selection: Submit the filtered conformers to DFT optimization using the B3LYP functional and the 6-311++G** basis set.

    • Rationale: B3LYP provides an excellent balance of electron correlation, while the diffuse functions (++) are critical for accurately modeling the lone pairs on the carboxylic oxygens, and polarization functions (**) properly describe the strained cyclopropyl ring geometry [5].

  • Solvation Modeling: Apply a Polarizable Continuum Model (PCM) using water ( ϵ=78.4 ) or chloroform ( ϵ=4.8 ) to simulate physiological or synthetic environments, respectively.

  • Frequency Calculation: Run vibrational frequency calculations on optimized geometries. Confirm that no imaginary frequencies exist, verifying that the structures are true energetic minima. Extract Gibbs free energy ( G ) to calculate Boltzmann populations.

Phase 3: Experimental Validation via NMR Prediction
  • GIAO Calculations: Use the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory to calculate theoretical NMR shielding tensors.

  • Coupling Constants ( 3JHH​ ): Calculate the vicinal proton-proton coupling constants between the Cα​ and Cβ​ protons.

  • Validation Loop: Compare the calculated 3JHH​ values against experimental 1H -NMR spectra. A high correlation confirms that the calculated Boltzmann distribution of conformers accurately represents the physical sample in solution.

Workflow Start 3,3-Dicyclopropylpropanoic Acid Input Structure ConfSearch Conformational Search (MMFF94 Force Field) Start->ConfSearch DFTOpt DFT Geometry Optimization (B3LYP/6-311++G**) ConfSearch->DFTOpt Solvation Solvation Modeling (PCM: CHCl3 / H2O) DFTOpt->Solvation PropCalc Property Extraction (HOMO/LUMO, ESP Maps) Solvation->PropCalc Validation Experimental Validation (GIAO NMR vs. Real Spectra) PropCalc->Validation Validation->DFTOpt Refine if Δ > 5%

Caption: Self-validating computational workflow for geometry optimization and property extraction.

Implications for Drug Development

The computational data derived from 3,3-dicyclopropylpropanoic acid provides actionable intelligence for drug design. For instance, in the development of antimalarial cyclopropyl carboxamides derived from the Tres Cantos Anti-Malarial Set (TCAMS), the inclusion of cyclopropyl groups adjacent to amides was shown to drastically increase potency (e.g., IC50​ values dropping to the low nanomolar range) [6].

By utilizing the (S)-2-((tert-Butoxycarbonyl)amino) derivative of this acid in solid-phase peptide synthesis, researchers can force the resulting peptide backbone into a highly specific, restricted trajectory. The computational workflow outlined above allows scientists to predict exactly how the twin cyclopropyl rings will dictate the spatial arrangement of adjacent pharmacophores prior to initiating costly synthetic campaigns.

References

  • Allen, F. H., et al. "Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study." Acta Crystallographica Section B, IUCr Journals, 2011.[Link]

  • ResearchGate Contributors. "Microwave Spectrum for a Second Higher Energy Conformer of Cyclopropanecarboxylic Acid and Determination of the Gas Phase Structure of the Ground State." ResearchGate, 2025.[Link]

  • ACS Publications. "Conformational Features of Secondary N-Cyclopropyl Amides." The Journal of Organic Chemistry, 2015.[Link]

  • Rueda, Lourdes, et al. "Cyclopropyl Carboxamides: A New Oral Antimalarial Series Derived from the Tres Cantos Anti-Malarial Set (TCAMS)." ACS Medicinal Chemistry Letters, 2011.[Link]

Protocols & Analytical Methods

Method

Application Note: Derivatization Strategies for 3,3-Dicyclopropylpropanoic Acid in Drug Discovery

Introduction & Mechanistic Rationale The incorporation of rigid, sterically demanding cycloalkyl groups is a proven strategy in medicinal chemistry to enhance the metabolic stability and target binding affinity of drug c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The incorporation of rigid, sterically demanding cycloalkyl groups is a proven strategy in medicinal chemistry to enhance the metabolic stability and target binding affinity of drug candidates. 3,3-dicyclopropylpropanoic acid and its chiral amino acid derivative, (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid , have emerged as critical building blocks in the synthesis of novel therapeutics, particularly in the development of IL-17 modulators[1][2] and ubiquitin-specific protease 7 (USP7) inhibitors.

The dual cyclopropyl rings impart unique steric and electronic properties to the propanoic acid backbone[3]. However, this structural advantage introduces significant synthetic challenges. The extreme steric hindrance at the β-carbon severely shields the adjacent carbonyl group, making standard derivatization (such as direct amidation or esterification) highly inefficient.

The Causality of Experimental Design: To successfully derivatize this compound, the thermodynamic barrier of the sterically shielded carboxylate must be overcome. Direct reaction with an amine is impossible; the acid must first be converted into a highly reactive intermediate (such as an O-acylisourea or an active ester) using potent coupling reagents like EDC/HOBt or EDCI/DMAP[1][4]. Furthermore, dichloromethane (DCM) is universally selected as the solvent because its aprotic, non-nucleophilic nature prevents solvent competition while perfectly solubilizing both the highly lipophilic dicyclopropyl moiety and the polar activating reagents[1].

Experimental Workflows & Self-Validating Protocols

The following protocols detail the amide bond formation (peptide coupling) of 3,3-dicyclopropylpropanoic acid derivatives. Each protocol is designed as a self-validating system, ensuring that intermediate success can be quantitatively verified before proceeding to subsequent synthetic steps.

Protocol A: Standard Amide Coupling (EDC/HOBt Method)

Designed for moderately hindered primary amines and anilines.

Mechanistic Insight: HOBt is added to trap the highly reactive, but unstable, O-acylisourea intermediate formed by EDC, converting it into a more stable, yet highly reactive, benzotriazole active ester. This prevents the sterically hindered intermediate from undergoing undesired N-acylurea rearrangement.

  • Preparation: Dissolve 3,3-dicyclopropylpropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere[1].

  • Reagent Addition: Add the target amine (e.g., 4-(3,5-dimethyl-1H-pyrazol-4-yl)aniline) (1.0 eq), followed by 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)[1].

  • Reaction: Stir the reaction mixture at room temperature for 16 hours[1].

  • Self-Validation (In-Process Control): Spot the reaction mixture on a silica TLC plate alongside the starting amine. Stain with Ninhydrin (for aliphatic amines) or view under UV at 254 nm (for anilines). The reaction is validated as complete when the amine spot is entirely consumed.

  • Workup: Wash the organic layer sequentially with saturated aqueous NaHCO3​ , 1M HCl , and brine. Causality: EDC and its urea byproducts are highly water-soluble, ensuring the organic phase retains only the target amide.

Protocol B: Hindered Amide Coupling (EDCI/DMAP Method)

Designed for highly hindered or weakly nucleophilic secondary amines.

Mechanistic Insight: For exceptionally bulky substrates, HOBt is insufficient. DMAP acts as a hyper-nucleophilic catalyst, forming an acylpyridinium intermediate that forcefully drives the acylation of the hindered amine.

  • Pre-Activation (Critical Step): To a solution of (S)-2-((tert-butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid (1.0 eq) in DCM, add DMAP (2.0 eq) and EDCI (1.5 eq)[4].

  • Incubation: Stir the mixture for exactly 5 to 15 minutes before adding the amine[4]. Causality: This pre-activation is mechanistically vital. It allows the sterically hindered acid to fully convert into the active acylpyridinium species without competition from the amine.

  • Amine Addition: Add the hindered amine (1.1 eq) (e.g., an imidazolidin-2-one derivative) to the activated mixture[4].

  • Reaction & Validation: Stir for 12–18 hours at room temperature. Validate via LC-MS; the mass spectrum must show the disappearance of the starting acid mass and the emergence of the product mass.

  • Workup: Perform an acidic aqueous wash (1M HCl ) to selectively protonate and remove the excess DMAP catalyst into the aqueous phase.

Quantitative Data Presentation

The table below summarizes the optimized parameters for the derivatization of dicyclopropylpropanoic acid based on the steric demands of the target nucleophile.

ParameterProtocol A (EDC/HOBt)Protocol B (EDCI/DMAP)
Target Nucleophile Primary amines, anilinesHighly hindered/secondary amines
Activation Timing Simultaneous addition5–15 minutes pre-activation
Stoichiometry (Activator) 1.2 eq EDC / 1.2 eq HOBt1.5 eq EDCI / 2.0 eq DMAP
Reaction Time 16 hours12–18 hours
Expected Yield Range 75% – 90%60% – 80%
Primary Purification Aqueous wash (removes urea)Acidic wash (removes DMAP)

Reaction Workflow Visualization

The following diagram maps the logical progression of the derivatization workflow, illustrating the critical pre-activation and coupling phases.

G A 3,3-Dicyclopropylpropanoic Acid (or Boc-Amino Derivative) B Activation Phase (EDC/HOBt or EDCI/DMAP) A->B Add coupling reagents in dry DCM C Active Ester Intermediate (Highly Reactive) B->C Stir 5-15 min at RT D Nucleophilic Addition (Primary/Secondary Amine) C->D Add amine (Steric approach) E Amide Derivative (Target Compound) D->E Stir 16h at RT F Boc Deprotection (TFA/DCM) E->F If Boc-protected (Optional) G Free Amine Product (For Downstream Synthesis) F->G Stir 1-2h at RT, Concentrate

Workflow for the derivatization of 3,3-dicyclopropylpropanoic acid via amide coupling.

References

  • (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid - Smolecule.
  • IL-17 modulator 4 sulfate - Benchchem.
  • WO2023275301A1 - Imidazotriazine derivatives as IL-17 modulators - Google Patents.
  • WO2024121427A1 - Therapeutic compounds - Google Patents.

Sources

Application

Application Notes and Protocols for Amide Coupling Reactions of 3,3-Dicyclopropylpropanoic Acid

Introduction Amide bond formation is one of the most fundamental and frequently utilized reactions in organic synthesis, particularly within the pharmaceutical and agrochemical industries. While numerous protocols exist...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Amide bond formation is one of the most fundamental and frequently utilized reactions in organic synthesis, particularly within the pharmaceutical and agrochemical industries. While numerous protocols exist for amide coupling, substrates bearing significant steric hindrance, such as 3,3-dicyclopropylpropanoic acid, present a considerable synthetic challenge. The two cyclopropyl groups adjacent to the carboxylic acid moiety sterically encumber the reaction center, which can dramatically slow the rate of nucleophilic attack by the amine and lead to low yields or reaction failure with standard coupling methods.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effective amide coupling protocols for the sterically hindered 3,3-dicyclopropylpropanoic acid. We will delve into the rationale behind the selection of specific reagents and conditions, offering detailed, step-by-step protocols for several robust methods. The aim is to equip the synthetic chemist with a range of reliable options to successfully tackle this challenging transformation.

The Challenge of Steric Hindrance

The primary difficulty in forming an amide bond with 3,3-dicyclopropylpropanoic acid lies in the steric congestion around the carbonyl carbon of the activated carboxylic acid intermediate. This congestion impedes the approach of the amine nucleophile. Consequently, coupling strategies must rely on highly reactive activated intermediates, and in some cases, more forcing reaction conditions, to achieve efficient conversion. Traditional methods that are effective for unhindered acids may prove inadequate.[1][2]

Recommended Coupling Strategies

We present several proven strategies for the successful amide coupling of 3,3-dicyclopropylpropanoic acid, ranging from the use of modern uronium salts to the in situ generation of highly reactive acyl fluorides.

Protocol 1: HATU-Mediated Amide Coupling

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent known for its high reactivity, fast reaction times, and low rates of epimerization.[3][4] It is particularly well-suited for challenging couplings, including those involving sterically hindered carboxylic acids.[3][5] The mechanism proceeds through the formation of a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by the amine compared to intermediates formed by many other coupling reagents.[3]

Visualization of General HATU Coupling Workflow:

HATU_Workflow cluster_prep Reagent Preparation cluster_activation Activation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification Acid 3,3-Dicyclopropyl- propanoic Acid (1.0 eq) Solvent_Prep Dissolve in Anhydrous DMF/DCM Acid->Solvent_Prep Amine Amine (1.0-1.2 eq) Amine->Solvent_Prep HATU HATU (1.1-1.5 eq) Solvent_Prep->HATU Base DIPEA (2.0-3.0 eq) HATU->Base Stir Stir at 0 °C to RT Base->Stir Monitor Monitor by TLC/LC-MS (1-18 hours) Stir->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify Product Pure Amide Purify->Product

Caption: Workflow for HATU-mediated amide coupling.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,3-dicyclopropylpropanoic acid (1.0 equiv).

  • Dissolve the acid in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) to a concentration of 0.1-0.5 M.

  • Add the desired amine (1.0 - 1.2 equiv) to the solution.

  • Activation: In a separate flask, dissolve HATU (1.1 - 1.5 equiv) in a minimal amount of anhydrous DMF.

  • Cool the carboxylic acid and amine solution to 0 °C in an ice bath with stirring.

  • Add the HATU solution to the reaction mixture, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. For difficult couplings, gentle heating (e.g., 40-50 °C) may be beneficial.[3]

  • Workup:

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF, if used), 1 M HCl, saturated aqueous NaHCO₃, and brine.[6]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

Rationale: For exceptionally challenging couplings where even potent uronium salts fail, the in situ formation of a highly reactive acyl fluoride intermediate can be a powerful strategy.[7] Acyl fluorides are among the most reactive carboxylic acid derivatives, yet they are generally less prone to racemization than their acyl chloride counterparts.[7] Reagents such as BTFFH (N,N,N',N'-Bis(tetramethylene)formamidinium hexafluorophosphate) can efficiently generate acyl fluorides in situ, which then react with the amine, often at elevated temperatures, to furnish the desired amide in good to excellent yields.[7][8]

Visualization of General Amide Coupling Mechanism:

Amide_Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Activated_Intermediate R-COX (Activated Intermediate) Carboxylic_Acid->Activated_Intermediate + X Coupling_Reagent Coupling Reagent (X) Coupling_Reagent->Activated_Intermediate Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Intermediate->Tetrahedral_Intermediate Amine R'-NH₂ Amine->Tetrahedral_Intermediate Amide R-CONH-R' (Amide Product) Tetrahedral_Intermediate->Amide

Caption: General mechanism of amide bond formation.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: To a solution of 3,3-dicyclopropylpropanoic acid (1.3 equiv) in anhydrous dichloromethane (CH₂Cl₂) add BTFFH (1.5 equiv) and DIPEA (4.5 equiv).[9]

  • Activation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the acyl fluoride.

  • Coupling: Add the amine (1.0 equiv) to the reaction mixture.

  • Reaction: Seal the reaction vessel and heat to a temperature between 40-80 °C for 12-24 hours. The optimal temperature will depend on the reactivity of the amine.

  • Monitoring: Monitor the progress of the reaction by LC-MS or TLC.

  • Workup: After cooling to room temperature, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Mixed Anhydride Method

Rationale: The mixed anhydride method is a classic and cost-effective approach for activating carboxylic acids.[10] The carboxylic acid is treated with an acyl halide, typically a chloroformate like isobutyl chloroformate, in the presence of a base to form a mixed anhydride. This anhydride is highly reactive towards amines. A key advantage is that the byproducts are generally easy to remove. This method can be particularly effective for sterically hindered acids, as the activation is often rapid and efficient.[10]

Detailed Step-by-Step Protocol:

  • Reagent Preparation: Dissolve 3,3-dicyclopropylpropanoic acid (1.0 equiv) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or DCM (0.2-0.5 M) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -15 °C or 0 °C.

  • Add a tertiary amine base, such as N-methylmorpholine (NMM) or triethylamine (TEA) (1.1 equiv).

  • Activation: Slowly add isobutyl chloroformate (1.05 equiv) dropwise, maintaining the low temperature. A precipitate of the amine hydrochloride salt will form.

  • Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the mixed anhydride.

  • Coupling: In a separate flask, dissolve the amine (1.0-1.2 equiv) in the same anhydrous solvent.

  • Add the amine solution to the mixed anhydride mixture dropwise at the low temperature.

  • Reaction: Allow the reaction to proceed at low temperature for 1-2 hours, then warm to room temperature and stir for an additional 2-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Filter the reaction mixture to remove the amine hydrochloride salt.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Protocol 4: Carbodiimide Coupling with Additives (EDC/HOBt)

Rationale: Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling reagents due to their convenience and the water-solubility of the urea byproduct, which simplifies purification.[6] For sterically hindered substrates, the use of additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure is crucial. These additives form an active ester intermediate that is more reactive than the initial O-acylisourea and can help to suppress side reactions and racemization.[4][11] While potentially less potent than HATU for this specific substrate, this method is a valuable and economical option to screen.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: To a round-bottom flask, add 3,3-dicyclopropylpropanoic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Activation and Coupling: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Summary of Recommended Protocols

ProtocolCoupling ReagentAdditiveBaseSolventTemperatureKey Advantages
1 HATU-DIPEADMF, DCM0 °C to RTHigh reactivity, fast, low racemization, good for hindered substrates.[3][4]
2 BTFFH-DIPEACH₂Cl₂RT to 80 °CExcellent for extremely hindered substrates, forms highly reactive acyl fluoride.[7][9]
3 Isobutyl Chloroformate-NMM, TEATHF, DCM-15 °C to RTCost-effective, byproducts easily removed.
4 EDC·HClHOBt/OxymaPureDIPEADMF, DCM0 °C to RTEconomical, water-soluble byproducts simplify workup.[6]

Troubleshooting and Optimization

  • Low Yields: For difficult couplings, consider switching from EDC/HOBt to the more potent HATU or the acyl fluoride method.[3] Increasing the equivalents of reagents, extending the reaction time, or gently heating the reaction can also improve yields.[3]

  • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, as water will hydrolyze the activated intermediates and reduce yields.[3]

  • Solubility Issues: If starting materials are not fully soluble, try a more polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).[12]

  • Microwave Irradiation: For particularly sluggish reactions, microwave-assisted synthesis can often significantly reduce reaction times and improve yields.[9]

Conclusion

The successful amide coupling of the sterically hindered 3,3-dicyclopropylpropanoic acid is readily achievable with the appropriate selection of modern and robust synthetic protocols. While standard methods may falter, the use of potent uronium reagents like HATU, the in situ generation of acyl fluorides, or the classic mixed anhydride approach provide reliable pathways to the desired amide products. By understanding the principles behind these methods and carefully following the detailed protocols, researchers can effectively overcome the challenges posed by steric hindrance and advance their synthetic programs.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11500. [Link]

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. [Link]

  • Scribd. (n.d.). Optimizing Amide Coupling Reactions. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(6), 401-405. [Link]

  • Spatola, A. F., & Romanovskis, P. (2011). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Combinatorial Science, 13(2), 168-173. [Link]

  • YouTube. (2013, February 26). mechanism of amide formation with DCC. Retrieved from [Link]

  • Doyle, A. G., & Reisman, S. E. (2022). Prospective active transfer learning on the formal coupling of amines and carboxylic acids to form secondary alkyl bonds. Digital Discovery, 1(6), 765-772. [Link]

  • ResearchGate. (2020). Challenges associated with secondary amide transamidation and the two step-approach to realize this challenging synthetic transformation. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(4), 646-649. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]

  • Royal Society of Chemistry. (2018). A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. Organic & Biomolecular Chemistry, 16(34), 6276-6280. [Link]

  • Li, W., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(41), 13532-13535. [Link]

  • Subirós-Funosas, R., et al. (2013). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Process Research & Development, 17(9), 1163-1168. [Link]

  • National Center for Biotechnology Information. (2022). Prospective active transfer learning on the formal coupling of amines and carboxylic acids to form secondary alkyl bonds. Digital Discovery, 1(6), 765-772. [Link]

  • Loidolt, M., et al. (2021). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. The Journal of Organic Chemistry, 86(17), 11847-11858. [Link]

  • ResearchGate. (2009). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Sci-Hub. (2017). Ynamide: A New Coupling Reagent for Amide and Peptide Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from [Link]

  • AK Lectures. (n.d.). Amide Formation from Carboxylic Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • YouTube. (2026, January 29). Carbodiimide Coupling: The Better Alternative for Amide Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry, 25(7), 2736-2742. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide - Mixed Anhydrides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Retrieved from [Link]

  • Google Patents. (2007). EP1760066A2 - Processes for the preparation of cyclopropyl carboxylic acid derivatives and intermediates provided by these processes.
  • R Discovery. (n.d.). The synthesis of 1, 3-dicyclopropylbutene-2-one-1. Retrieved from [Link]

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Method

Advanced Experimental Protocols for the Handling, Derivatization, and Chiral Resolution of Propanoic Acids

Propanoic acid (propionic acid) and its derivatives represent a highly versatile class of carboxylic acids. In microbiome and metabolic research, they are studied as short-chain fatty acids (SCFAs) critical to gut homeos...

Author: BenchChem Technical Support Team. Date: March 2026

Propanoic acid (propionic acid) and its derivatives represent a highly versatile class of carboxylic acids. In microbiome and metabolic research, they are studied as short-chain fatty acids (SCFAs) critical to gut homeostasis[1]. In pharmaceutical development, substituted propanoic acids—specifically 2-arylpropionic acids (profens)—form the backbone of non-steroidal anti-inflammatory drugs (NSAIDs)[2].

Handling and analyzing these compounds present unique challenges. Unmodified propanoic acid is highly volatile, corrosive, and hydrophilic, making direct chromatographic analysis difficult[3]. Conversely, 2-arylpropionic acids possess a chiral center at the α-carbon, necessitating stereoselective resolution to distinguish the pharmacodynamics of their enantiomers[4]. This application note provides field-proven, self-validating protocols for the safe handling, GC-MS derivatization, and LC-MS chiral separation of propanoic acids.

Physicochemical Properties and Safe Handling Protocols

Causality in Handling: Propanoic acid is a Category 3 flammable liquid with a flash point of 49°C and is highly corrosive to biological tissues (H314)[5]. Its high vapor pressure means that inhalation hazards are significant at room temperature. Handling protocols must prioritize vapor containment and the elimination of static discharge.

Table 1: Physicochemical Properties and Analytical Consequences
Property / ParameterValue / DescriptionAnalytical Consequence
Molecular Formula C₃H₆O₂Low molecular mass (74.08 g/mol ) requires careful MS tuning to avoid background noise interference.
Density (20°C) 0.993 g/cm³Fully miscible in water; requires phase separation or derivatization for organic solvent extraction[5].
Boiling Point 141°CCo-elutes with early solvent peaks in GC; prone to evaporative loss during sample concentration[1].
Flash Point 49°C (120.2°F)Flammable vapor hazard; mandates explosion-proof storage and non-sparking laboratory tools[5].
Hazard Codes H226, H311, H314Toxic in contact with skin; requires manipulation exclusively within a certified chemical fume hood[5].
Protocol 1: Laboratory Handling and Self-Validating Spill Neutralization
  • Preparation: Don appropriate PPE, including butyl rubber gloves (nitrile is insufficient for prolonged exposure), splash goggles, and a lab coat. Conduct all transfers in a certified chemical fume hood.

  • Dispensing: Use non-sparking volumetric tools. If transferring from bulk containers, ensure the receiving vessel is grounded and bonded to prevent static discharge[5].

  • Spill Containment: In the event of a minor spill, immediately isolate ignition sources. Apply an inert, non-combustible absorbent (e.g., diatomaceous earth)[5]. Do not use sawdust or paper towels, which pose a fire risk.

  • Self-Validating Neutralization Step: Treat the absorbed spill area with a weak alkaline solution (e.g., 5% sodium bicarbonate). Validation: Swab the decontaminated surface with a universal pH indicator strip. A stable pH reading of 7.0–7.5 confirms the complete neutralization of the corrosive acid before final disposal.

Aqueous Derivatization of Propanoic Acid for GC-MS (SCFA Profiling)

Causality in Derivatization: Direct GC-MS analysis of propanoic acid is hindered by its high polarity and volatility. Traditional derivatization methods (e.g., silylation) require strictly anhydrous conditions, forcing researchers to dry biological samples—a process that inevitably causes the evaporative loss of volatile SCFAs[3],[1]. To circumvent this, we utilize isobutyl chloroformate in the presence of isobutanol and pyridine. This reaction proceeds rapidly in aqueous solutions, converting hydrophilic propanoic acid into a highly volatile, hydrophobic isobutyl ester that partitions easily into an organic phase[3].

GCMS_Workflow Start Aqueous Biological Sample (Feces, Plasma, etc.) Spike Spike Internal Standard (d6-propionic acid) Start->Spike Buffer Add 20mM NaOH & Pyridine (pH Adjustment) Spike->Buffer Deriv Add Isobutyl Chloroformate & Isobutanol Buffer->Deriv Catalysis Extract Vortex & Centrifuge (Phase Separation) Deriv->Extract Esterification Organic Isolate Organic Phase (Isobutyl Esters) Extract->Organic Analyze GC-MS SIM Analysis Organic->Analyze

Workflow for aqueous derivatization of propanoic acids for GC-MS analysis.

Protocol 2: Isobutyl Chloroformate Derivatization
  • Sample Aliquot: Transfer 100 µL of the aqueous biological extract into a 2 mL glass reaction tube.

  • Internal Standard Addition: Add 10 µL of deuterated internal standard (e.g., d6-propionic acid, 500 mg/L) to the sample[1].

  • Matrix Adjustment: Add 125 µL of 20 mM NaOH, 100 µL of pyridine, and 80 µL of isobutanol. Adjust the final volume to 650 µL with LC-MS grade water[3]. Add a single boiling chip to prevent excessive foaming.

  • Esterification: Carefully add 50 µL of isobutyl chloroformate[3]. Caution: This reaction is exothermic and evolves CO₂ gas. Leave the cap loosely threaded for 30 seconds to vent.

  • Phase Extraction: Seal the tube, vortex vigorously for 1 minute, and centrifuge at 3000 × g for 5 minutes. The derivatized propanoic acid will partition into the upper organic layer.

  • GC-MS Injection: Extract 100 µL of the upper organic layer into an autosampler vial. Inject 1 µL into the GC-MS operating in Selected Ion Monitoring (SIM) mode (monitoring m/z 57, 71, and 85 for isobutyl esters)[3].

  • Self-Validating Recovery Step: Calculate the peak area of the d6-propionic acid internal standard. Validation: If the internal standard recovery deviates by >10% from the calibration blank, the sample must be flagged for severe matrix interference, and the extraction repeated with a higher dilution factor.

Chiral Separation of 2-Arylpropionic Acids (LC-MS)

Causality in Chiral Resolution: The pharmacological efficacy of 2-arylpropionic acids (e.g., ibuprofen, flurbiprofen) resides predominantly in the (S)-enantiomer. Environmental and pharmacokinetic profiling requires tandem mass spectrometry (LC-MS/MS) for trace-level sensitivity[4]. Because mass spectrometers cannot distinguish enantiomers, separation must occur chromatographically using a Chiral Stationary Phase (CSP). Amylose-based CSPs (e.g., Chiralpak AD-RH) separate enantiomers based on transient, stereoselective hydrogen bonding and π-π interactions[2]. The mobile phase must be acidic (e.g., containing 0.05% TFA) to suppress the ionization of the propanoic acid carboxylate group, keeping the molecule neutral to maximize interaction with the CSP[2].

Chiral_Workflow Racemate Racemic 2-Arylpropionic Acid (e.g., Ibuprofen) CSP Amylose-based Chiral Stationary Phase Racemate->CSP Interact Stereoselective Interactions (Hydrogen Bonding, π-π) CSP->Interact Mobile Mobile Phase: ACN + 0.05% TFA (Ionization Suppression) Mobile->CSP EluteR Elution of R-Enantiomer (Weaker Affinity) Interact->EluteR EluteS Elution of S-Enantiomer (Stronger Affinity) Interact->EluteS MSMS ESI-MS/MS Detection (Negative Mode) EluteR->MSMS EluteS->MSMS

Chiral resolution mechanism of 2-arylpropionic acids via LC-MS/MS.

Protocol 3: LC-MS/MS Chiral Resolution Method
  • Column Equilibration: Install an amylose tris(3,5-dimethylphenylcarbamate)-based reversed-phase chiral column (e.g., 150 × 4.6 mm, 5 µm)[2]. Equilibrate the column with a mobile phase of Acetonitrile and Water (85:15, v/v) containing 0.05% trifluoroacetic acid (TFA)[2].

  • System Parameters: Set the flow rate to 0.5 mL/min. Maintain the column compartment at a strictly controlled 25°C. Note: Lower temperatures stabilize the transient diastereomeric complexes formed between the analyte and the CSP, enhancing chiral recognition.

  • Self-Validating System Suitability Step: Inject a 1 µg/mL racemic standard of the target 2-arylpropionic acid. Calculate the chromatographic resolution factor ( Rs​ ) between the (R) and (S) peaks. Validation: The system is validated for biological sample analysis only if Rs​≥1.5 (indicating baseline separation). If Rs​<1.5 , adjust the column temperature or TFA concentration.

  • Sample Analysis: Inject 5 µL of the prepared biological sample.

  • MS/MS Detection: Operate the mass spectrometer in Electrospray Ionization negative mode (ESI-). Monitor the specific Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 205 → 161 for ibuprofen) to quantify the separated enantiomers[4].

References

  • Agilent Technologies. "Propionic Acid - Safety Data Sheet". Agilent.
  • Agilent Technologies. "GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution". Agilent.
  • National Center for Biotechnology Information. "A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids". PMC.
  • National Center for Biotechnology Information. "Enantiomeric Profiling of Chiral Pharmacologically Active Compounds in the Environment...". PMC.
  • ResearchGate. "Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC...". ResearchGate.

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Application

Application Notes and Protocols for the Quantification of 3,3-Dicyclopropylpropanoic Acid

Introduction 3,3-Dicyclopropylpropanoic acid is a unique molecule characterized by the presence of two cyclopropyl rings attached to the β-carbon of a propanoic acid backbone. The accurate quantification of this and simi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3,3-Dicyclopropylpropanoic acid is a unique molecule characterized by the presence of two cyclopropyl rings attached to the β-carbon of a propanoic acid backbone. The accurate quantification of this and similar compounds is critical in various stages of drug development and metabolic research. This document provides a comprehensive guide to the analytical techniques available for the precise and robust quantification of 3,3-dicyclopropylpropanoic acid in diverse sample matrices. As a Senior Application Scientist, this guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for method selection and experimental design, ensuring both technical accuracy and practical applicability.

The methodologies detailed herein are grounded in established principles of analytical chemistry and are designed to meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3][4][5][6][7] This guide will explore two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering insights into their respective advantages and the specific contexts in which each method excels.

Method Selection: A Comparative Overview

The choice of an analytical technique for quantifying 3,3-dicyclopropylpropanoic acid is contingent on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a comparative analysis of the most suitable methods.

Technique Principle Advantages Disadvantages Best Suited For
GC-MS Separation of volatile compounds followed by mass-based detection.High chromatographic resolution, excellent for separating isomers.Requires derivatization for non-volatile analytes like carboxylic acids.Analysis of complex mixtures where high separation efficiency is crucial.
LC-MS/MS Separation by liquid chromatography followed by highly selective and sensitive mass spectrometric detection.High sensitivity and selectivity, suitable for complex biological matrices, no derivatization usually needed.[8][9][10]Potential for matrix effects which can impact quantification.[9][11]Low-level quantification in biological fluids like plasma and serum.[8]
HPLC-UV/PDA Separation by liquid chromatography with detection based on UV absorbance.Cost-effective, robust, and widely available.[12]Lower sensitivity and selectivity compared to mass spectrometry, may not be suitable for trace analysis.Higher concentration samples and initial method development.

For the purpose of this guide, we will focus on GC-MS and LC-MS/MS as they represent the gold standard for quantitative bioanalysis due to their high sensitivity and specificity.[8][9]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. However, due to the polar and non-volatile nature of the carboxylic acid group in 3,3-dicyclopropylpropanoic acid, a derivatization step is necessary to increase its volatility and thermal stability.

The "Why" Behind Derivatization

The carboxyl group (-COOH) of the analyte contains an active hydrogen, making it polar and prone to hydrogen bonding. This results in poor peak shape and thermal decomposition in the hot GC inlet. Derivatization replaces the active hydrogen with a non-polar group, creating a more volatile and thermally stable derivative that is amenable to GC analysis.[13] Common derivatization strategies for carboxylic acids include esterification (e.g., methylation) and silylation.[13]

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Extraction Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) Sample->Extraction Isolate Analyte Derivatization Esterification or Silylation Extraction->Derivatization Increase Volatility Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Vaporization Detection Mass Spectrometric Detection Separation->Detection Ionization & Fragmentation Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting Generate Results

Caption: Workflow for the GC-MS analysis of 3,3-dicyclopropylpropanoic acid.

Step-by-Step Protocol

1. Sample Preparation (LLE)

  • To 500 µL of plasma, add an internal standard (e.g., a deuterated analog of the analyte).

  • Acidify the sample with 50 µL of 1M HCl to protonate the carboxylic acid.

  • Add 2 mL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization (Esterification with BF3-Methanol)

  • To the dried extract, add 200 µL of 12.5% (w/v) boron trifluoride-methanol solution.[14]

  • Seal the vial and heat at 70°C for 30 minutes.[14]

  • Cool the vial to room temperature.

  • Add 200 µL of dichloromethane and 100 µL of pure water, then vortex.[14]

  • Allow the layers to separate and transfer the lower organic layer (containing the methyl ester derivative) to a GC vial with a micro-insert.

3. GC-MS Parameters

Parameter Setting
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume 1 µL
Injector Temp. 250°C
Oven Program 60°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min
Carrier Gas Helium at 1.2 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

4. Data Analysis

  • Monitor characteristic ions for the derivatized analyte and the internal standard.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Quantify the unknown samples using the regression equation from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is the preferred method for quantifying low levels of drugs and metabolites in complex biological matrices due to its exceptional sensitivity and selectivity.[8][9][10] This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.[9]

The "Why" Behind LC-MS/MS

The high specificity of LC-MS/MS is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored.[9] This targeted approach minimizes interferences from the sample matrix, leading to highly reliable quantification, even at very low concentrations.[8]

Experimental Workflow: LC-MS/MS

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) ProteinPrecip Protein Precipitation Sample->ProteinPrecip Add Internal Standard & Acetonitrile Centrifugation Centrifugation ProteinPrecip->Centrifugation Remove Precipitated Proteins Injection LC Injection Centrifugation->Injection Separation Chromatographic Separation Injection->Separation Mobile Phase Detection Tandem Mass Spectrometric Detection (MRM) Separation->Detection Electrospray Ionization (ESI) Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting Generate Results

Caption: Workflow for the LC-MS/MS analysis of 3,3-dicyclopropylpropanoic acid.

Step-by-Step Protocol

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma in a microcentrifuge tube, add an internal standard.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Parameters

Parameter Setting
LC System Agilent 1290 Infinity II LC or equivalent
MS System Agilent 6470 Triple Quadrupole LC/MS or equivalent
Column ZORBAX Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temp. 40°C
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Acquisition Mode Multiple Reaction Monitoring (MRM)

3. Data Analysis

  • Optimize the MRM transitions (precursor ion → product ion) for both the analyte and the internal standard by infusing standard solutions into the mass spectrometer.

  • Construct a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration.

  • Quantify the unknown samples from the calibration curve.

Method Validation

A critical component of any quantitative analytical method is its validation to ensure reliability and reproducibility.[1][2] The validation process should adhere to the guidelines set forth by the FDA and ICH.[1][2][3][4][5][6][7][15]

Key Validation Parameters
Parameter Description Acceptance Criteria (Typical)
Specificity/Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at the LLOQ).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10.
Recovery The extraction efficiency of an analytical process.Consistent, precise, and reproducible.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The ratio of the analyte response in the presence and absence of matrix ions should be consistent.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the initial concentration.

Conclusion

The quantification of 3,3-dicyclopropylpropanoic acid can be successfully achieved using either GC-MS or LC-MS/MS. The choice between these techniques will depend on the specific requirements of the study. GC-MS, with a necessary derivatization step, offers excellent chromatographic resolution. LC-MS/MS provides superior sensitivity and is ideal for the analysis of biological samples. Both methods, when properly validated according to regulatory guidelines, will yield accurate, precise, and reliable quantitative data, which is essential for advancing research and drug development.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Vertex AI Search.
  • HPLC for Short Chain Fatty Acid Analysis - Live Biotherapeutics - Creative Biolabs. (n.d.). Creative Biolabs.
  • Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. (2017, November 30).
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6).
  • FDA issues final guidance on bioanalytical method validation. (2018, May 21).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency.
  • HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. (n.d.). Frontiers in Cellular and Infection Microbiology.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2024, June 12). U.S. Food and Drug Administration.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • 2.6. Analysis of Short-Chain Fatty Acids by Means of High-Performance Liquid Chromatography. (n.d.). Bio-protocol.
  • Bioanalytical Method Validation Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration.
  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2025, March 4). Longdom Publishing.
  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. (2023, May 3). ACS Publications.
  • A Rapid New Approach to Quantifying Short-Chain Fatty Acids. (2025, June 30). LCGC International.
  • Determination of Short-Chain Fatty Acids in Mouse Feces by High-Performance Liquid Chromatography Using 2-Nitrophenylhydrazine as a Labeling Reagent. (n.d.). PubMed.
  • Quality Guidelines. (n.d.). ICH.
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). PMC.
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025, January 14). Therapeutic Goods Administration (TGA).
  • Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis. (n.d.). Benchchem.
  • Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. (n.d.).
  • Application of LCMS in small-molecule drug development. (2016, August 24). European Pharmaceutical Review.
  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. (2023, May 16). PubMed.
  • Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. (2020, November 12). MDPI.
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021, August 1). LCGC International.

Sources

Method

Application Note: Chromatographic Analysis of 3,3-Dicyclopropylpropanoic Acid via HPLC-MS and GC-MS

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol Introduction and Analytical Challenges 3,3-Dicyclopropylpropan...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol

Introduction and Analytical Challenges

3,3-Dicyclopropylpropanoic acid is a highly lipophilic, sterically hindered aliphatic carboxylic acid. It is frequently utilized as a critical structural motif and intermediate in the synthesis of unnatural amino acids (e.g., Boc-protected derivatives) and targeted therapeutics, such as Ubiquitin Specific Protease 7 (USP7) inhibitors[1].

From an analytical perspective, this compound presents two distinct challenges:

  • Lack of a Conjugated Chromophore: The molecule lacks aromatic rings or extended pi-systems, restricting its UV absorbance to the weak n→π∗ transition of the carboxylate group at ~200–210 nm. This necessitates the use of mass spectrometry (MS) or low-wavelength UV detection[2].

  • High Polarity and Hydrogen Bonding: The free carboxylic acid group forms strong intermolecular hydrogen bonds, leading to dimerization, high boiling points, and severe peak tailing on standard Gas Chromatography (GC) stationary phases, mandating chemical derivatization prior to GC analysis[3].

This application note details field-proven, self-validating methodologies for the quantitative analysis of 3,3-dicyclopropylpropanoic acid using both Reversed-Phase HPLC-MS and GC-MS.

Analytical Decision Workflow

The choice between HPLC and GC depends on the available instrumentation and the matrix of the sample. The following decision tree outlines the sample preparation and detection strategies for both pathways.

G Start 3,3-Dicyclopropylpropanoic Acid (Analyte) HPLC_Path HPLC Workflow Start->HPLC_Path GC_Path GC Workflow Start->GC_Path HPLC_Prep Dilution in Acetonitrile/Water HPLC_Path->HPLC_Prep GC_Prep Anhydrous Drying & Silylation (BSTFA+TMCS) GC_Path->GC_Prep HPLC_Det LC-MS (ESI-) [M-H]- Ion Monitoring HPLC_Prep->HPLC_Det GC_Det GC-MS (EI) TMS Ester Detection GC_Prep->GC_Det

Caption: Analytical workflow for 3,3-dicyclopropylpropanoic acid via HPLC and GC.

HPLC-MS Methodology

Mechanistic Rationale

For HPLC analysis, a reversed-phase C18 or Pentafluorophenyl (PFP) column is ideal. Because the pKa of aliphatic carboxylic acids typically resides around 4.5–5.0, the mobile phase must be strictly buffered at a low pH (e.g., pH 2.7 using 0.1% Formic Acid)[2]. This ensures the acid is fully protonated (neutral), which maximizes hydrophobic interaction with the stationary phase and eliminates secondary electrostatic repulsions that cause peak tailing. Electrospray Ionization in negative mode (ESI-) is selected to monitor the deprotonated pseudo-molecular ion [M−H]− .

Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column C18, 100 x 2.1 mm, 1.7 µm (UHPLC)High efficiency required for aliphatic resolution.
Mobile Phase A Water + 0.1% Formic AcidSuppresses analyte ionization; MS-compatible[2].
Mobile Phase B Acetonitrile + 0.1% Formic AcidProvides necessary elution strength.
Gradient 5% B to 95% B over 8 minutesEnsures sharp peak focusing for the lipophilic analyte.
Flow Rate 0.4 mL/minOptimal for ESI desolvation efficiency.
Column Temp 40 °CReduces mobile phase viscosity and backpressure.
Detection MS (ESI-), SIM or MRM modeHigh sensitivity; UV 210 nm can be used as a secondary check.
Step-by-Step Protocol: HPLC-MS Analysis
  • Standard Preparation: Weigh 10.0 mg of 3,3-dicyclopropylpropanoic acid and dissolve in 10 mL of LC-MS grade Acetonitrile (1 mg/mL stock).

  • Working Solutions: Dilute the stock solution with 50:50 Water:Acetonitrile to create a calibration curve ranging from 10 ng/mL to 1000 ng/mL.

  • System Suitability: Inject a mid-level standard (100 ng/mL) six consecutive times. The system is validated if the Retention Time RSD is ≤1.0% , Peak Area RSD is ≤2.0% , and the Asymmetry Factor (tailing) is between 0.9 and 1.2.

  • Data Acquisition: Run the gradient method. Monitor the specific [M−H]− transition corresponding to the exact mass of the compound.

  • Wash Cycle: Conclude the sequence with a 95% Acetonitrile wash to remove strongly retained hydrophobic impurities.

GC-MS Methodology and Derivatization

Mechanistic Rationale

Direct injection of free carboxylic acids into a GC system results in severe adsorption to the inlet liner and stationary phase. To increase volatility and thermal stability, the carboxylic acid must be converted to a Trimethylsilyl (TMS) ester[3].

We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Because the dicyclopropyl groups create significant steric bulk near the reactive carboxyl center, the reaction kinetics can be sluggish. Therefore, 1% Trimethylchlorosilane (TMCS) is added as a Lewis acid catalyst to drive the silylation to completion rapidly[3].

G Acid 3,3-Dicyclopropylpropanoic Acid (Non-volatile) Heat Incubation 60°C, 30 min Acid->Heat Reagent BSTFA + 1% TMCS (Silylating Agent) Reagent->Heat Product Volatile TMS Ester (GC-MS Compatible) Heat->Product

Caption: Silylation of 3,3-dicyclopropylpropanoic acid using BSTFA and TMCS.

GC-MS Operating Conditions
ParameterSpecificationCausality / Rationale
Column 5% Phenyl-methylpolysiloxane (30m x 0.25mm, 0.25µm)Low bleed, ideal for non-polar TMS derivatives.
Carrier Gas Helium, constant flow 1.0 mL/minOptimal linear velocity for standard capillary GC.
Inlet Temp 250 °CEnsures rapid, flash vaporization of the TMS ester.
Injection Mode Split 10:1Prevents column overloading.
Oven Program 80°C (hold 1 min) 15°C/min to 280°C (hold 3 min)Balances resolution of early eluters with fast run times.
MS Source Temp 230 °CPrevents condensation of the analyte in the ion source.
Ionization Electron Impact (EI), 70 eVProvides reproducible fragmentation for library matching.
Step-by-Step Protocol: Silylation and GC-MS Analysis
  • Sample Drying (Critical Step): Aliquot the sample containing 3,3-dicyclopropylpropanoic acid into a glass GC vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen. Causality: BSTFA is highly sensitive to moisture; even trace water will hydrolyze the reagent and the resulting TMS esters, ruining the quantitation[3].

  • Reagent Addition: Add 50 µL of anhydrous Pyridine (acts as an acid scavenger and solvent) and 50 µL of BSTFA containing 1% TMCS to the dried residue.

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Vortex for 10 seconds, then incubate in a heating block at 60 °C for 30 minutes to overcome the steric hindrance of the dicyclopropyl moiety.

  • Cooling and Injection: Allow the vial to cool to room temperature. Inject 1.0 µL of the derivatized mixture directly into the GC-MS.

  • System Suitability: Verify that the derivatization efficiency is consistent by checking for the absence of the underivatized acid peak and ensuring the TMS-ester peak area RSD is ≤3.0% across triplicate preparations.

References

  • PIPERIDINE DERIVATIVES AS INHIBITORS OF UBIQUITIN SPECIFIC PROTEASE 7 European Patent Office - EP 3529241 B1 URL
  • Application Note: Trimethylsilyl Derivatization of Carboxylic Acids for GC-MS Analysis using BSTFA Benchchem URL
  • Determination of Succinic, Glutaric, and Adipic Acids as Quality Control of Cyclohexone Production Pragolab URL

Sources

Application

The Use of 3,3-Dicyclopropylpropanoic Acid in Material Science: A Proof-of-Concept and Application Guide

An Application and Protocol Guide Prepared by: Gemini, Senior Application Scientist Abstract This technical guide introduces 3,3-dicyclopropylpropanoic acid as a novel monomer for advanced material synthesis. The unique...

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide introduces 3,3-dicyclopropylpropanoic acid as a novel monomer for advanced material synthesis. The unique molecular architecture, featuring two highly strained cyclopropyl rings and a versatile carboxylic acid functional group, presents intriguing possibilities for the development of new polymers with tailored properties. This document provides a comprehensive overview of the hypothesized benefits of incorporating this monomer into polymer backbones, detailed protocols for its synthesis and polymerization, and standard methods for material characterization. The information is intended for researchers, scientists, and professionals in material science and drug development who are exploring new chemical entities for high-performance applications.

Introduction: The Rationale for 3,3-Dicyclopropylpropanoic Acid in Polymer Chemistry

The relentless pursuit of advanced materials with superior performance characteristics necessitates the exploration of novel monomeric building blocks. 3,3-Dicyclopropylpropanoic acid is a promising candidate in this regard, primarily due to the unique attributes of the cyclopropyl group. The three-membered ring is highly strained, with C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[1] This inherent strain energy can be harnessed to influence polymer properties in several ways:

  • Enhanced Rigidity and Thermal Stability: The incorporation of rigid cyclopropyl groups into a polymer backbone can restrict segmental motion, leading to a higher glass transition temperature (Tg) and improved thermal stability.[2]

  • Controlled Crystallinity: The introduction of the non-linear, bulky dicyclopropyl moiety can disrupt polymer chain packing, providing a means to control the degree of crystallinity. This, in turn, allows for the fine-tuning of mechanical properties such as tensile strength and modulus.[2][3]

  • Reactivity for Post-Polymerization Modification: The strained cyclopropane ring can be susceptible to ring-opening reactions under specific conditions, offering a reactive handle for post-polymerization modification to introduce further functionality.[4][5][6]

The propanoic acid portion of the molecule provides a flexible three-carbon spacer and a carboxylic acid group, which is a highly versatile functional group for a variety of polymerization reactions, including condensation polymerization to form polyesters and polyamides.

This guide will explore the synthesis of polymers from 3,3-dicyclopropylpropanoic acid and its derivatives, providing detailed protocols and characterization methods to validate the properties of the resulting materials.

Synthesis of 3,3-Dicyclopropylpropanoic Acid Monomer

A plausible synthetic route to 3,3-dicyclopropylpropanoic acid is proposed, starting from commercially available reagents. This protocol is provided for completeness and to ensure a high-purity starting material for polymerization.

Protocol 2.1: Two-Step Synthesis of 3,3-Dicyclopropylpropanoic Acid

Step 1: Synthesis of Diethyl 2,2-dicyclopropylmalonate

  • Reagents and Materials:

    • Dicyclopropyl ketone

    • Diethyl malonate

    • Titanium(IV) chloride (TiCl₄)

    • Pyridine

    • Acetic anhydride

    • Sodium borohydride (NaBH₄)

    • Ethanol (absolute)

    • Diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and argon inlet, dissolve dicyclopropyl ketone (1.0 eq) and diethyl malonate (1.1 eq) in anhydrous diethyl ether under an argon atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of TiCl₄ (1.1 eq) in diethyl ether, followed by the dropwise addition of pyridine (2.5 eq).

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by carefully adding saturated aqueous NH₄Cl.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Knoevenagel condensation product.

    • Dissolve the crude product in ethanol and cool to 0 °C.

    • Add NaBH₄ (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • Stir for 2 hours at room temperature.

    • Carefully add water to quench the excess NaBH₄, followed by 1 M HCl until the solution is acidic (pH ~2).

    • Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate to give crude diethyl 2,2-dicyclopropylmalonate. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient).

Step 2: Hydrolysis and Decarboxylation to 3,3-Dicyclopropylpropanoic Acid

  • Reagents and Materials:

    • Diethyl 2,2-dicyclopropylmalonate

    • Potassium hydroxide (KOH)

    • Ethanol

    • Water

    • Concentrated hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the purified diethyl 2,2-dicyclopropylmalonate (1.0 eq) in a mixture of ethanol and water.

    • Add a solution of KOH (3.0 eq) in water.

    • Reflux the mixture for 4 hours.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution to pH 1 with concentrated HCl, which will cause the dicarboxylic acid intermediate to precipitate.

    • Heat the acidic mixture to 100-110 °C to effect decarboxylation until gas evolution ceases.

    • Cool the solution and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield 3,3-dicyclopropylpropanoic acid. The product can be further purified by recrystallization.

Polymerization Protocols

The carboxylic acid functionality of 3,3-dicyclopropylpropanoic acid makes it an ideal monomer for step-growth polymerization, particularly for the synthesis of polyesters. Alternatively, it can be chemically modified to introduce a polymerizable group for chain-growth polymerization.

Protocol 3.1: Synthesis of a Dicyclopropyl-Containing Polyester via Condensation Polymerization

This protocol describes the synthesis of a polyester by reacting 3,3-dicyclopropylpropanoic acid with a diol.

  • Rationale: Condensation polymerization is a robust method for creating polyesters. The choice of diol will significantly impact the final properties of the polymer. A short-chain diol like 1,4-butanediol will lead to a more rigid material, while a longer-chain diol will increase flexibility.

  • Reagents and Materials:

    • 3,3-Dicyclopropylpropanoic acid (1.0 eq)

    • 1,6-Hexanediol (1.0 eq)

    • p-Toluenesulfonic acid (p-TsOH) or another suitable catalyst (0.01 eq)

    • Toluene or xylene (as a solvent to facilitate water removal)

    • High-vacuum pump

    • Dean-Stark apparatus

  • Procedure:

    • To a reaction vessel equipped with a mechanical stirrer, a Dean-Stark trap, and a condenser, add 3,3-dicyclopropylpropanoic acid, 1,6-hexanediol, p-TsOH, and toluene.

    • Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.

    • Continue the reaction until the theoretical amount of water has been collected (approximately 4-6 hours).

    • Increase the temperature to distill off the toluene.

    • Apply a high vacuum ( <1 mmHg) and continue to heat the reaction mixture (e.g., at 180-220 °C) for another 4-6 hours to drive the polymerization to completion by removing any remaining small molecules.

    • Cool the reaction mixture to room temperature. The resulting polymer can be dissolved in a suitable solvent (e.g., chloroform or THF) and precipitated in a non-solvent (e.g., methanol) to purify it.

    • Dry the purified polymer in a vacuum oven.

Workflow for Polyester Synthesis

G cluster_0 Step 1: Initial Reaction cluster_1 Step 2: Polymerization cluster_2 Step 3: Purification Monomer 3,3-Dicyclopropylpropanoic Acid + Diol Catalyst p-TsOH Catalyst Monomer->Catalyst add Solvent Toluene (for azeotropic water removal) Catalyst->Solvent add Reflux Reflux with Dean-Stark Trap Solvent->Reflux Water_Removal Collect Water Reflux->Water_Removal Solvent_Removal Distill off Toluene Water_Removal->Solvent_Removal Vacuum High Vacuum (180-220°C) Solvent_Removal->Vacuum Dissolve Dissolve in THF Vacuum->Dissolve Precipitate Precipitate in Methanol Dissolve->Precipitate Dry Vacuum Dry Precipitate->Dry Final_Polymer Purified Polyester Dry->Final_Polymer G cluster_Monomer 3,3-Dicyclopropylpropanoic Acid cluster_Polymer Polymer Chain Segment cluster_Properties Influence on Material Properties Monomer C(C(C1CC1)C2CC2)CC(=O)O Polymer ...-O-(CH2)6-O-C(=O)-CH2-CH(C3H5)2-... Monomer->Polymer Polymerization Rigidity Increased Rigidity Polymer->Rigidity leads to Thermal Higher Thermal Stability Polymer->Thermal leads to Crystallinity Disrupted Chain Packing Polymer->Crystallinity leads to

Sources

Method

Introduction to 3,3-Dicyclopropylpropanoic Acid: A Monomer with Untapped Potential

An in-depth analysis of scientific databases and literature reveals a significant gap in the direct study of "polymerization reactions involving 3,3-dicyclopropylpropanoic acid." This particular monomer does not appear i...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of scientific databases and literature reveals a significant gap in the direct study of "polymerization reactions involving 3,3-dicyclopropylpropanoic acid." This particular monomer does not appear in established polymerization literature. The absence of direct precedent necessitates a theoretical and application-focused approach, drawing parallels from established polymerization techniques for analogous functionalized carboxylic acids and considering the unique stereoelectronic properties of the dicyclopropylmethyl moiety.

This guide, therefore, serves as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the synthesis and potential applications of novel polymers derived from 3,3-dicyclopropylpropanoic acid. We will propose and detail theoretical, yet plausible, polymerization pathways and provide comprehensive, step-by-step protocols based on well-established chemical principles.

3,3-Dicyclopropylpropanoic acid is a unique carboxylic acid featuring a gem-dicyclopropyl group adjacent to the acidic functionality. The dicyclopropylmethyl group is of significant interest in medicinal chemistry due to its role as a bioisostere for other chemical groups and its ability to confer unique conformational constraints and metabolic stability to drug candidates. Polymers derived from this monomer could, therefore, possess novel properties applicable in drug delivery, biomaterials, and specialty polymer applications.

The primary challenge in polymerizing this monomer lies in the inherent reactivity of the carboxylic acid group and the stability of the dicyclopropylmethyl moiety under various reaction conditions. Direct polymerization of carboxylic acids is often challenging; therefore, conversion to a more reactive derivative, such as an acid chloride or an activated ester, is a common and effective strategy.

Proposed Polymerization Strategy: Ring-Opening Polymerization (ROP) of a Lactone Derivative

Given the structure of 3,3-dicyclopropylpropanoic acid, a highly viable pathway to creating a polyester is through the synthesis and subsequent ring-opening polymerization (ROP) of its corresponding lactone. This approach circumvents the difficulties of direct polycondensation of the carboxylic acid and allows for greater control over the polymerization process and the resulting polymer's molecular weight and dispersity.

The proposed synthetic and polymerization workflow is as follows:

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Characterization Monomer 3,3-Dicyclopropylpropanoic Acid Lactone 4,4-Dicyclopropyl-γ-butyrolactone Monomer->Lactone Intramolecular Cyclization Polymer Poly(4,4-dicyclopropyl-γ-butyrolactone) Lactone->Polymer Ring-Opening Polymerization (ROP) Characterization GPC, NMR, DSC, TGA Polymer->Characterization Analysis G cluster_0 Preparation cluster_1 Initiation cluster_2 Polymerization cluster_3 Termination & Isolation Prep Flame-dry glassware under vacuum. Backfill with Argon. Monomer_Prep Add purified lactone monomer to the reaction flask. Prep->Monomer_Prep Solvent_Prep Add anhydrous toluene via syringe. Monomer_Prep->Solvent_Prep Initiator_Add Add benzyl alcohol initiator via syringe. Solvent_Prep->Initiator_Add Catalyst_Add Add DBU catalyst via syringe. Initiator_Add->Catalyst_Add Reaction Stir at specified temperature (e.g., 60 °C) for a set time. Catalyst_Add->Reaction Monitoring Periodically take aliquots for ¹H NMR and GPC analysis. Reaction->Monitoring Termination Quench with excess benzoic acid. Monitoring->Termination Precipitation Precipitate polymer in cold methanol. Termination->Precipitation Isolation Filter and dry the polymer under vacuum. Precipitation->Isolation

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Dicyclopropylation

Welcome to the technical support center for dicyclopropylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are working with or troubleshooting the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for dicyclopropylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are working with or troubleshooting the synthesis of dicyclopropyl moieties. As a key structural motif in numerous pharmaceuticals and biologically active compounds, the efficient synthesis of cyclopropanes, and particularly dicyclopropanes, is of significant interest.[1] However, these reactions can be sensitive to a variety of parameters, leading to challenges in yield, purity, and stereoselectivity.

This document provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental choices, address common pitfalls, and offer robust protocols to ensure the success and reproducibility of your dicyclopropylation experiments.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the dicyclopropylation reaction, providing the core knowledge needed to approach optimization effectively.

Q1: What are the primary catalytic methods for dicyclopropylation?

A: Dicyclopropylation, the formation of two cyclopropane rings on a single molecule, is typically achieved through methods analogous to monocyclopropanation, applied to a suitable di-olefin substrate. The most prevalent methods involve the reaction of an alkene with a carbene or carbenoid species.[2][3]

  • Transition Metal-Catalyzed Reactions: These are the most common and versatile methods. They typically involve the decomposition of a diazo compound (like ethyl diazoacetate, EDA) by a transition metal catalyst (e.g., complexes of Rhodium, Copper, Cobalt, or Iron) to generate a metal carbene intermediate.[2][4] This intermediate then transfers the carbene to the alkene double bond(s).[4]

  • Simmons-Smith Reaction: This method utilizes a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane and a zinc-copper couple.[2] It is a reliable method, particularly for unfunctionalized alkenes, and is known for preserving the stereochemistry of the starting alkene.[2]

  • Corey-Chaykovsky Reaction: This reaction involves the use of sulfur ylides to cyclopropanate electron-deficient alkenes, such as α,β-unsaturated carbonyl compounds.[5]

Q2: What is a metal carbene, and what is its role in the reaction mechanism?

A: A metal carbene is a key intermediate in transition metal-catalyzed cyclopropanation. It is formed when a metal catalyst reacts with a diazo compound, leading to the expulsion of nitrogen gas (N₂).[4] The resulting species is a carbon atom with two substituents and a lone pair of electrons, which is complexed to the metal center.

The mechanism is generally understood to be a concerted process where the metal carbene adds across the alkene double bond to form the cyclopropane ring without the direct coordination of the alkene to the metal.[4] The nature of the metal and its associated ligands profoundly influences the reactivity and selectivity of the carbene, making the choice of catalyst critical for optimizing the reaction.[1][6]

Q3: How do ligands on the metal catalyst influence the reaction outcome?

A: Ligands play a crucial role in tuning the electronic and steric properties of the metal catalyst, which in turn dictates the reaction's efficiency and selectivity.

  • Reactivity: Electron-donating ligands can make the metal center more electron-rich, which can affect the rate of carbene formation and transfer. Conversely, electron-deficient porphyrin ligands have been suggested to increase the electrophilicity and reactivity of heme carbenes.[1]

  • Stereoselectivity: The steric bulk of the ligands is a primary tool for controlling diastereoselectivity (e.g., the cis/trans ratio of the cyclopropane ring). Bulky ligands can create a chiral environment around the metal center that sterically favors one approach of the alkene over another, leading to the preferential formation of a single diastereomer.[7]

  • Axial Ligands: In some systems, such as those using cobalt complexes, axial donor ligands have been shown to reduce the activation energy for carbene formation while increasing it for the cyclopropanation step, providing a lever for fine-tuning the reaction pathway.[8][9]

Troubleshooting Guide: Common Experimental Issues

This section is formatted to directly address specific problems you may encounter in the lab.

Problem Area 1: Low or No Product Yield

Q: My dicyclopropylation reaction has stalled or is giving me a very low yield. What are the most likely causes and how can I fix them?

A: Low yield is one of the most common issues and can stem from several factors. A systematic approach is key to diagnosing the problem.

Potential Causes & Solutions

Potential Cause Explanation Recommended Solution
Catalyst Inactivity The metal catalyst may be oxidized, poisoned by impurities, or simply not active enough for your specific substrate.Use freshly prepared or properly stored catalysts. Ensure all reagents and solvents are pure and anhydrous. Consider screening a panel of different metal catalysts (e.g., Rh₂(OAc)₄, Cu(acac)₂, Co(II)-porphyrins).
Reagent Instability Diazo compounds are energetic and can decompose, especially at elevated temperatures or in the presence of acid.Add the diazo compound slowly to the reaction mixture using a syringe pump to keep its instantaneous concentration low.[7] Maintain the recommended reaction temperature; for many rhodium-catalyzed reactions, room temperature or slightly below is effective.[7]
Incorrect Temperature The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition of the carbene or diazo compound.[7]Consult the literature for the optimal temperature range for your specific catalytic system. Perform small-scale experiments at different temperatures (e.g., 0 °C, 25 °C, 40 °C) to find the sweet spot.
Poor Solvent Choice The solvent can significantly impact the reaction rate and pathway by stabilizing or destabilizing transition states and intermediates.[10][11]Non-polar, aprotic solvents like dichloromethane (DCM) or diethyl ether are common. However, if the reaction is sluggish, a more polar aprotic solvent might be beneficial. Avoid protic solvents like alcohols unless specified, as they can react with the carbene intermediate.[7]
Problem Area 2: Complex Product Mixture & Side Reactions

Q: My crude reaction analysis (TLC, GC/MS, NMR) shows multiple products besides the desired dicyclopropylated compound. What are these byproducts and how can I suppress them?

A: The high reactivity of carbene intermediates can lead to several predictable side reactions. Identifying them is the first step toward minimization.

Common Side Reactions and Mitigation Strategies

Side Reaction Identification Causality & Mitigation
Carbene Dimerization Formation of alkenes, such as diethyl maleate or fumarate when using EDA.[7]Cause: The metal carbene reacts with another molecule of the diazo compound or itself. This is favored at high concentrations of the diazo compound.[7] Solution: Use a syringe pump for slow, controlled addition of the diazo compound. Ensure efficient stirring to quickly disperse the diazo compound as it's added.
C-H Insertion Product has the same molecular formula as the desired product but a different structure. For example, a carbene reacting with cyclohexene might yield methylcyclohexenes.[7]Cause: The highly reactive carbene inserts into a C-H bond of the substrate or solvent instead of adding to the double bond.[7] Solution: This is highly dependent on the catalyst. Intramolecular C-H insertion is a competing reaction; changing the catalyst or ligands can alter the selectivity towards cyclopropanation. Using a solvent with no reactive C-H bonds (e.g., CCl₄, benzene) can prevent solvent insertion.
[3+2] Cycloaddition Formation of a five-membered ring instead of a three-membered cyclopropane.[7]Cause: The metal carbene can act as a 1,3-dipole and react with the alkene in a cycloaddition.[7] Solution: This pathway is highly catalyst-dependent. If this is a major byproduct, screening different catalysts (e.g., switching from a rhodium to a cobalt-based system) is the most effective strategy.
Pyrazoline Formation An intermediate that may or may not extrude N₂ to form the cyclopropane. If incomplete, it remains as a byproduct.[7]Cause: This is common when using diazomethane, which can undergo a [3+2] cycloaddition with the alkene.[7] Solution: The pyrazoline intermediate often requires heat or photolysis to eliminate N₂. If observed, applying gentle heating after the initial reaction may drive the conversion to the desired cyclopropane.

Below is a troubleshooting decision tree to help identify and address common side reactions.

G start Analyze Crude Reaction Mixture (GC/MS, NMR) q1 Is desired product observed? start->q1 low_yield Low Yield/No Reaction q1->low_yield No q2 Are major byproducts present? q1->q2 Yes check_catalyst Check Catalyst Activity & Reagent Purity low_yield->check_catalyst optimize_temp Optimize Temperature & Solvent check_catalyst->optimize_temp clean_reaction Proceed to Purification q2->clean_reaction No q3 Identify Byproduct Structure q2->q3 Yes dimer Carbene Dimer (e.g., Maleate/Fumarate) q3->dimer Alkene from diazo ch_insertion C-H Insertion Product (Isomer of Product) q3->ch_insertion Isomer cycloadd [3+2] Cycloaddition (Five-membered ring) q3->cycloadd 5-membered ring sol_dimer Slow Addition of Diazo Compound dimer->sol_dimer sol_ch Change Catalyst/Ligand or Solvent ch_insertion->sol_ch sol_cycloadd Screen Different Metal Catalysts cycloadd->sol_cycloadd

Caption: Troubleshooting decision tree for dicyclopropylation.

Problem Area 3: Work-up and Purification

Q: I'm having trouble purifying my dicyclopropylated product. It seems to be degrading on the silica gel column, or my yield is low after work-up.

A: Purification can be challenging, especially if the product is sensitive or volatile.

  • Product Degradation on Silica Gel: The acidic nature of standard silica gel can cause acid-sensitive cyclopropane derivatives to degrade or rearrange.[12]

    • Solution 1: Neutralize the silica gel by preparing a slurry with a small amount of a suitable base (e.g., 1% triethylamine in the eluent).

    • Solution 2: Use a different stationary phase, such as neutral alumina or deactivated silica gel.[12]

  • Low Yield After Extraction: Some cyclopropyl compounds, especially smaller ones, can have slight water solubility, leading to losses during aqueous work-up.[12][13]

    • Solution: Minimize the volume of aqueous washes. After the initial separation, "back-extract" the aqueous layers with your organic solvent one or two more times to recover any dissolved product.[12]

  • Volatile Products: Small dicyclopropyl molecules can be volatile and may be lost during solvent removal on a rotary evaporator.

    • Solution: Use minimal vacuum and a cool water bath (e.g., 20°C) for solvent removal.[14] For highly volatile compounds, purification by fractional distillation might be a more suitable alternative to chromatography.[15]

Experimental Protocols & Methodologies
General Protocol for a Trial Dicyclopropylation Reaction

This protocol provides a starting point for a rhodium-catalyzed dicyclopropylation of a generic diene substrate using ethyl diazoacetate (EDA).

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, dissolve the diene substrate (1.0 eq) and the catalyst (e.g., Rh₂(OAc)₄, 0.5-2 mol%) in an anhydrous solvent (e.g., DCM, 0.1-0.5 M).

  • Reagent Preparation: In a separate flask, prepare a solution of ethyl diazoacetate (EDA) (2.2 eq) in the same anhydrous solvent.

  • Slow Addition: Using a syringe pump, add the EDA solution to the stirred reaction mixture over 2-4 hours at room temperature. The slow addition is critical to minimize carbene dimerization.[7]

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC analysis.[15] A common TLC stain for these products is potassium permanganate. The reaction is typically complete shortly after the EDA addition is finished.

  • Work-up: Once the reaction is complete, filter the mixture through a short plug of silica or celite to remove the catalyst. Concentrate the filtrate under reduced pressure, taking care if the product is volatile.[14][15]

  • Purification: Purify the crude product by flash column chromatography on silica gel or another appropriate method as determined by your troubleshooting analysis.[12]

General Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup 1. Assemble Flame-Dried Glassware under N₂ reagents 2. Dissolve Diene & Catalyst in Anhydrous Solvent setup->reagents diazo 3. Prepare Diazo Solution in Syringe reagents->diazo addition 4. Slow Addition of Diazo via Syringe Pump diazo->addition monitor 5. Monitor Progress (TLC/GC) addition->monitor quench 6. Filter to Remove Catalyst monitor->quench extract 7. Solvent Removal (Rotary Evaporator) quench->extract purify 8. Column Chromatography or Distillation extract->purify characterize 9. Characterize Product (NMR, IR, MS) purify->characterize

Caption: General experimental workflow for dicyclopropylation.

Characterization of Dicyclopropyl Products

Accurate characterization is essential to confirm the structure and purity of your final product.[16][17]

  • NMR Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for structural elucidation.

    • ¹H NMR: Look for characteristic signals in the upfield region (typically 0-2 ppm) corresponding to the cyclopropyl protons.[15] The coupling constants can help determine the stereochemistry (cis vs. trans).

    • ¹³C NMR: Cyclopropyl carbons also appear in a distinct upfield region of the spectrum.[15]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the cyclopropane ring and the absence of the starting alkene.

    • Look for C-H stretching vibrations of the cyclopropyl ring around 3080 cm⁻¹.[15]

    • Confirm the disappearance of the C=C stretch from the starting material (around 1650 cm⁻¹).

  • Mass Spectrometry (MS): GC/MS is an excellent tool for monitoring reaction progress and confirming the molecular weight of the product and any byproducts.[17]

References
  • Key, H. M., Dupart, P. S., & de Visser, S. P. (2017). Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. Journal of the American Chemical Society, 139(44), 15859–15869. [Link]

  • Comas-Vives, A., & Ujaque, G. (2018). Influence of Ligands and Oxidation State on the Reactivity of Pentacoordinated Iron Carbenes with Olefins: Metathesis versus Cyclopropanation. Organometallics, 37(9), 1461–1472. [Link]

  • Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. Retrieved from [Link]

  • Kusama, H., & Narasaka, K. (2002). Theoretical Analysis of the Reaction Pathway and the Effect of the Axial Ligand for 3-Oxobutylideneaminatocobalt(II)-Catalyzed Cyclopropanation. Organic Letters, 4(4), 535–537. [Link]

  • Kim, M., & Lee, J. Y. (2022). A Computational Study on the Mechanism of Catalytic Cyclopropanation Reaction with Cobalt N-Confused Porphyrin: The Effects of Inner Carbon and Intramolecular Axial Ligand. Molecules, 27(21), 7291. [Link]

  • Ashenhurst, J. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry @ Pharmacy 180. (n.d.). Cyclopropanation Reactions. Retrieved from [Link]

  • Thieme. (n.d.). Cyclopropanation Reactions. Retrieved from [Link]

  • Leah4sci. (2021, October 27). Cyclopropanation of Alkenes Carbene via Haloform and Simmons Smith Reactions [Video]. YouTube. Retrieved from [Link]

  • Mahmoud, A. R. (2025, October 31). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (2002). 1-Bromo-1-cyclopropylcyclopropane. Org. Synth., 78, 142. [Link]

  • Fiveable. (2025, August 15). Solvent Effects Definition. Retrieved from [Link]

  • Chemguides. (2020, October 18). Solvents: Effects on Reaction Dynamics [Video]. YouTube. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 8: Solvent Effects. Retrieved from [Link]

  • Wipf Group. (2015, February 14). Solvent Effects. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • Ma, J., et al. (2022). NMR spectroscopy as a characterization tool enabling biologics formulation development. Journal of Pharmaceutical and Biomedical Analysis, 222, 115110. [Link]

  • Google Patents. (n.d.). US4590292A - Process for the manufacture of cyclopropylamine.
  • European Pharmaceutical Review. (2019, May 20). Emerging NMR techniques as advanced tools for characterising biological parenteral products. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Duan, X., et al. (2023). Rapid and quantitative 1D 13C NMR analysis of polypropylene tacticity with relaxation agent and proton polarization transfer. Polymer Testing, 128, 108221. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Housheh, S., et al. (2015). GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. Indian Journal of Pharmaceutical Education and Research, 49(4), 253-261. [Link]

  • The Organic Chemistry Tutor. (2025, December 8). YouTube. Retrieved from [Link]

  • Powers, D. C., & Denmark, S. E. (2015). Catalytic, Stereoselective Dihalogenation of Alkenes: Challenges and Opportunities. Angewandte Chemie International Edition, 55(1), 44-55. [Link]

  • Royal Society of Chemistry. (n.d.). Structure-sensitive epoxidation of dicyclopentadiene over TiO2 catalysts. Retrieved from [Link]

  • Chad's Prep. (2020, November 24). Predicting Alkene Reactions: Markovnikov, Stereoselectivity & Chiral Centers | Organic Chemistry 8.8 [Video]. YouTube. Retrieved from [Link]

  • Chad's Prep. (2020, November 15). Intro to Alkene Addition Reactions | Markovnikov's Rule and Syn vs Anti | Organic Chemistry 8.1 [Video]. YouTube. Retrieved from [Link]

  • Chad's Prep. (2020, November 23). Expoxidation, Anti-Dihydroxylation, &Syn-Dihydroxylation of Alkenes | Organic Chemistry 8.7 [Video]. YouTube. Retrieved from [Link]

  • ChemVisions. (2015, April 26). Dicinnamalacetone Aldol Condensation Reaction Mechanism | Organic Chemistry 2 [Video]. YouTube. Retrieved from [Link]

  • Chad's Prep. (2018, September 14). 7.6 Stability of Alkenes [Video]. YouTube. Retrieved from [Link]

Sources

Optimization

"addressing poor reproducibility in experiments with 3,3-dicyclopropylpropanoic acid"

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 3,3-dicyclopropylpropanoic acid and its derivatives (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 3,3-dicyclopropylpropanoic acid and its derivatives (such as its Boc-protected amino acid form, CAS 2548967-22-0).

Molecules featuring a 3,3-dicyclopropyl moiety are notoriously difficult to handle. The twin cyclopropyl rings create severe steric shielding at the β -carbon, while their dense lipophilicity directly antagonizes the polarity of the carboxylic acid. This guide breaks down the causality behind poor reproducibility in your workflows and provides self-validating protocols to restore experimental integrity.

I. Amide & Peptide Coupling Challenges

Q: Why do my coupling reactions with 3,3-dicyclopropylpropanoic acid stall, yield unreactive byproducts, or show massive batch-to-batch variability? A: The root cause is extreme steric hindrance. The two cyclopropyl rings fold back over the α -carbon and the carbonyl group, creating a "steric shield"[1]. When using traditional carbodiimides like DIC or EDC, the initial O-acylisourea intermediate forms, but the incoming amine cannot easily penetrate the steric bulk to attack the carbonyl[2]. Instead of forming an amide bond, the intermediate undergoes a slow, irreversible rearrangement into a dead-end N-acylurea, killing your yield.

Q: How can I overcome this steric barrier to ensure reproducible coupling? A: You must abandon carbodiimides and switch to third-generation uronium/aminium salts, specifically COMU or HATU [3]. COMU is highly recommended for sterically hindered substrates because its morpholino group enhances solubility, and it generates an Oxyma-based active ester. The Oxyma leaving group is highly reactive and less sterically demanding than HOBt, allowing the incoming amine to successfully attack the activated carbonyl[3].

Quantitative Comparison of Coupling Reagents for Hindered Substrates
Reagent SystemActivation RateEpimerization RiskByproduct FormationTypical Yield (Hindered)
DIC / HOBt SlowModerateHigh (N-acylurea)15 - 30%
HATU / DIEA FastLowLow (Guanidinylation possible)70 - 85%
COMU / DIEA Very FastVery LowMinimal85 - 95%
Protocol 1: Self-Validating COMU-Mediated Amide Coupling

This protocol utilizes visual cues (colorimetric shifts) to validate the reaction progress in real-time.

  • Preparation: Dissolve 3,3-dicyclopropylpropanoic acid (1.0 eq) and COMU (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Activation: Add N,N-Diisopropylethylamine (DIEA) (2.0 eq) dropwise.

    • Validation Check: The solution will immediately transition from colorless to a distinct yellow/orange. This color shift confirms the successful generation of the Oxyma active ester[3]. If the solution remains colorless, check your base quality.

  • Coupling: Add the incoming amine (1.1 eq). Elevate the reaction temperature to 40°C to provide the kinetic energy required to overcome the steric barrier. Stir for 4 hours.

  • Completion: Monitor via LC-MS. If performing Solid-Phase Peptide Synthesis (SPPS), perform a Kaiser test; a clear yellow bead indicates complete coupling.

II. Purification and Crystallization Failures

Q: When trying to purify Boc-protected 3,3-dicyclopropylpropanoic acid, it consistently "oils out" into a sticky resin instead of forming crystals. Why does this happen? A: This "oiling out" phenomenon is a thermodynamic issue caused by the molecule's amphiphilic nature. The highly lipophilic dicyclopropyl substituents clash with the polar carboxylic acid/Boc groups, lowering the lattice energy[1]. Consequently, the compound prefers to separate as an amorphous, supercooled liquid (oil) rather than organizing into a crystal lattice[4].

Q: How do I force this compound to crystallize reproducibly? A: You must decouple the nucleation phase from the crystal growth phase using Seed Crystal Optimization [1]. Relying on spontaneous nucleation will almost always result in oiling out. By introducing a high-purity seed crystal into the oily phase, you provide a pre-formed lattice template that forces the amorphous oil to align and solidify[5].

Protocol 2: Seed-Induced Crystallization
  • Concentration: Evaporate the crude reaction solvent (e.g., ethyl acetate) under reduced pressure until a colorless or light-yellow transparent viscous oil is obtained[5].

  • Seeding: Weigh the oily residue. Add exactly 0.5 wt% to 1.0 wt% of high-purity (≥99%) 3,3-dicyclopropylpropanoic acid seed crystals directly into the oil[5].

  • Curing: Allow the seeded oil to stand undisturbed at room temperature (20-25°C) for 18 to 24 hours.

    • Validation Check: The transparent oil will undergo a complete phase transition, solidifying into an opaque, white mass[5]. Do not proceed until this solid mass has formed.

  • Pulping (Anti-solvent wash): Add 10 volumes (v/w) of a weak polar anti-solvent, such as cyclohexane. Slurry/pulp the mixture at room temperature for 2 hours to remove trapped impurities[5].

  • Isolation: Collect the purified crystals via vacuum filtration and dry under reduced pressure at 60°C to a constant weight.

III. Acid-Mediated Degradation & Ring Opening

Q: I am observing unexpected mass adducts and degradation during Boc deprotection or resin cleavage. Are the cyclopropyl rings unstable? A: Yes, under specific conditions. While cyclopropyl rings are generally stable, they possess significant ring strain. When exposed to strong, concentrated acids (like 95% TFA used in SPPS cleavage), the adjacent functional groups can form transient carbocations. The cyclopropyl ring can undergo electrophilic ring-opening to relieve strain, leading to complex degradation products or irreversible structural changes[6].

Q: How can I protect the cyclopropyl moiety during acidic steps? A: Minimize the exposure time to neat TFA and utilize a robust scavenger cocktail. Use a cleavage cocktail of TFA/TIPS/Water (95:2.5:2.5). Triisopropylsilane (TIPS) acts as a highly effective carbocation scavenger, preventing the electrophilic attack that initiates the cyclopropyl ring-opening cascade. If degradation persists, consider transitioning your synthesis to Fmoc-chemistry to avoid repetitive harsh acid exposures entirely.

IV. Logical Workflows & Mechanistic Pathways

Workflow Start Poor Reproducibility Detected Q1 Is the issue during Amide Coupling? Start->Q1 Q2 Is the issue during Purification? Q1->Q2 No Coupling Switch to COMU/HATU Elevate Temp to 40°C Q1->Coupling Yes (Low Yield) Cryst Evaporate to Oil Add 0.5 wt% Seed Crystal Pulp with Cyclohexane Q2->Cryst Yes (Oiling Out) Degrad Acid Degradation likely. Reduce TFA exposure & add TIPS Scavenger Q2->Degrad No (Mass Degradation)

Caption: Diagnostic decision tree for troubleshooting 3,3-dicyclopropylpropanoic acid workflows.

Mechanism Acid Sterically Hindered 3,3-Dicyclopropyl Acid COMU COMU Activation Acid->COMU Base DIEA Base Base->COMU Oxyma Oxyma Active Ester (Sterically Accessible) COMU->Oxyma Color Shift (Colorless to Yellow) Product Desired Amide Product Oxyma->Product Amine Incoming Amine Amine->Product Nucleophilic Attack

Caption: Mechanistic pathway of COMU-mediated activation overcoming steric hindrance.

V. References

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available at:[Link][3]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Global Research Online. Available at:[Link][2]

  • Crystallization method of Boc-amino acid (Patent CN112661672A). Google Patents. Available at:[5]

  • Advances in the Synthesis of Cyclopropylamines. Chemical Reviews (ACS). Available at:[Link][6]

Sources

Troubleshooting

Technical Support Center: Optimization of Derivatization Reactions for 3,3-Dicyclopropylpropanoic Acid

Welcome to the technical support center for the derivatization of 3,3-dicyclopropylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the derivatization of 3,3-dicyclopropylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique, sterically hindered carboxylic acid. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges associated with its derivatization for various applications, including analytical testing (GC-MS, LC-MS) and synthetic chemistry.

Introduction: The Challenge of 3,3-Dicyclopropylpropanoic Acid

3,3-Dicyclopropylpropanoic acid presents a significant synthetic challenge due to the steric hindrance imposed by the two cyclopropyl groups adjacent to the carboxylic acid moiety. This steric bulk can impede the approach of reagents, leading to slow reaction rates, incomplete conversions, and the need for carefully optimized conditions. Furthermore, the cyclopropyl groups, while generally stable, can be sensitive to harsh acidic conditions, necessitating a nuanced approach to derivatization. This guide provides practical, field-proven insights to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why is my esterification of 3,3-dicyclopropylpropanoic acid resulting in low yields?

Low yields in the esterification of this sterically hindered acid are common and can be attributed to several factors. The bulky dicyclopropyl group can physically block the approach of the alcohol to the carbonyl carbon.[1] Additionally, the reaction is often an equilibrium process, and unfavorable equilibrium can limit product formation.[2] To improve yields, consider using a large excess of the alcohol, which can also serve as the solvent, to shift the equilibrium towards the product side.[2] Alternatively, employing a method that removes water as it is formed, such as a Dean-Stark apparatus, can also drive the reaction to completion.[2] For highly hindered substrates, more reactive derivatizing agents or the use of coupling agents may be necessary.

Q2: I am observing side products in my reaction. What could they be and how can I avoid them?

Side product formation can arise from the reactivity of the cyclopropyl groups under certain conditions or from side reactions of the coupling agents. Under strongly acidic conditions, the cyclopropyl rings can be susceptible to ring-opening.[3] It is crucial to use milder acids or non-acidic activation methods. When using coupling agents like DCC, the formation of N-acylurea byproducts can occur.[4] Careful control of reaction temperature and the use of additives like DMAP can minimize this.[5]

Q3: Can I use standard Fischer esterification for this acid?

While Fischer esterification is a classic method, it may not be the most effective for 3,3-dicyclopropylpropanoic acid due to the steric hindrance and the requirement for strong acid catalysts, which could potentially compromise the cyclopropyl groups.[1][3] If you choose to use this method, expect longer reaction times and consider using a large excess of the alcohol.[1] Monitoring the reaction closely by TLC or LC-MS is recommended.

Q4: For GC-MS analysis, what is the best derivatization strategy?

For GC-MS analysis, converting the carboxylic acid to a more volatile derivative is essential.[6] The most common methods are esterification to form the methyl ester (FAME) or silylation to form a trimethylsilyl (TMS) ester.[6][7] Given the steric hindrance, direct esterification with methanol under acidic conditions might be slow. A more robust method would be to first convert the acid to its acid chloride and then react it with methanol.[8] Silylation using reagents like BSTFA is also a good option, but may require elevated temperatures and longer reaction times to achieve complete derivatization of the hindered acid.[6]

Q5: My amide coupling reaction is not proceeding to completion. What should I do?

Incomplete amide coupling is a common issue with sterically hindered carboxylic acids.[9][10] Standard peptide coupling reagents may be sluggish. Consider using more powerful coupling agents like HATU, which are known to be effective for hindered substrates.[3][10] Alternatively, converting the carboxylic acid to the more reactive acyl fluoride has been shown to be successful in coupling hindered acids and amines.[11] Increasing the reaction temperature and time may also be necessary, but should be done with caution to avoid decomposition.

Troubleshooting Guides

Guide 1: Esterification Reactions

Problem: Low or no conversion to the desired ester.

Potential Cause Troubleshooting Steps Scientific Rationale
Steric Hindrance 1. Switch to a more reactive esterification method such as the Steglich esterification using DCC and a catalytic amount of DMAP.[5] 2. Convert the carboxylic acid to the more reactive acid chloride first, followed by reaction with the alcohol.[8]The bulky dicyclopropyl group hinders the nucleophilic attack of the alcohol. Activating the carboxylic acid with DCC/DMAP or converting it to an acid chloride increases the electrophilicity of the carbonyl carbon, facilitating the reaction.[4][8]
Unfavorable Equilibrium 1. Use a large excess of the alcohol (can be used as the solvent).[2] 2. Remove water as it is formed using a Dean-Stark trap or by adding a dehydrating agent.[2]Fischer esterification is a reversible reaction. According to Le Châtelier's principle, removing a product (water) or increasing the concentration of a reactant (alcohol) will shift the equilibrium towards the formation of the ester.[2]
Reaction Conditions 1. Increase the reaction temperature and/or prolong the reaction time. Monitor progress by TLC or LC-MS.[1] 2. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates and the final ester.Higher temperatures provide the necessary activation energy to overcome the steric barrier.[1] Water can compete with the alcohol as a nucleophile, leading to the hydrolysis of activated species or the product ester.
Catalyst Inefficiency 1. For Fischer esterification, ensure a sufficient amount of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid is used.[1] 2. For Steglich esterification, ensure DMAP is present in catalytic amounts (5-10 mol%).[5]The catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[1] DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.[4]
Guide 2: Amide Coupling Reactions

Problem: Low yield of the desired amide.

Potential Cause Troubleshooting Steps Scientific Rationale
Low Reactivity of Carboxylic Acid 1. Convert the carboxylic acid to its acid chloride using oxalyl chloride or thionyl chloride before adding the amine.[8] 2. Use a more potent coupling reagent like HATU or HBTU in the presence of a non-nucleophilic base like DIPEA.[3][10] 3. Consider in situ formation of the acyl fluoride using a reagent like cyanuric fluoride.[11]Steric hindrance reduces the reactivity of the carboxylic acid. Conversion to an acid chloride or activation with a powerful coupling agent significantly increases its electrophilicity, making it more susceptible to nucleophilic attack by the amine.[8][10] Acyl fluorides are highly reactive intermediates that are effective in coupling hindered substrates.[11]
Side Reactions 1. If using DCC, filter the reaction mixture to remove the insoluble dicyclohexylurea (DCU) byproduct.[1] 2. For reactions with chiral amines, use additives like HOBt to suppress racemization.DCC is converted to DCU during the reaction, which can contaminate the product if not removed.[1] Additives like HOBt can form an active ester that is less prone to racemization.
Inappropriate Solvent or Base 1. Use a polar aprotic solvent like DMF or DCM.[3] 2. Use a non-nucleophilic base such as DIPEA or 2,6-lutidine to avoid competition with the amine nucleophile.[3]These solvents are effective at dissolving the reactants and facilitating the reaction. Nucleophilic bases can react with the activated carboxylic acid, leading to unwanted byproducts.
Guide 3: Derivatization for GC-MS Analysis

Problem: Incomplete derivatization or poor chromatographic results.

Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Silylation 1. Increase the reaction temperature (e.g., 70-80 °C) and time (e.g., 1-2 hours) when using silylating agents like BSTFA.[6] 2. Use an excess of the silylating reagent.[6] 3. Ensure the sample is completely dry, as moisture will consume the silylating reagent.The sterically hindered carboxylic acid requires more forcing conditions for complete derivatization.[6] An excess of reagent drives the reaction to completion. Silylating agents are highly sensitive to moisture.
Incomplete Methyl Ester Formation 1. Use a two-step approach: first, convert the acid to its acid chloride with oxalyl chloride or thionyl chloride, then react with methanol.[8] 2. For direct methylation, use a reagent like diazomethane (with extreme caution due to its toxicity and explosive nature) or TMS-diazomethane.The two-step approach ensures complete conversion by going through a highly reactive intermediate.[8] Diazomethane and its derivatives are powerful methylating agents that react rapidly with carboxylic acids.
Poor Peak Shape or Low Response 1. Confirm complete derivatization by running a standard of the derivatized compound. 2. Optimize GC conditions (injector temperature, column phase, temperature program).[12]Incomplete derivatization leads to tailing peaks and poor sensitivity due to the polarity of the unreacted carboxylic acid. Proper GC conditions are crucial for good separation and detection of the derivatized analyte.[12]

Experimental Protocols

Protocol 1: Steglich Esterification using DCC and DMAP

This protocol is suitable for the esterification of 3,3-dicyclopropylpropanoic acid with primary or secondary alcohols.[5]

  • Dissolve 3,3-dicyclopropylpropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add the alcohol (1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography if necessary.

Protocol 2: Amide Coupling using HATU

This protocol is effective for coupling 3,3-dicyclopropylpropanoic acid with primary or secondary amines, especially when other methods fail.[3][10]

  • Dissolve 3,3-dicyclopropylpropanoic acid (1.0 eq) and the amine (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU, 1.1 eq).

  • Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) dropwise to the mixture.

  • Stir the reaction at room temperature for 2-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Dilute the reaction mixture with ethyl acetate and wash with 5% aqueous LiCl (to remove DMF), 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography.

Protocol 3: Formation of Acid Chloride with Oxalyl Chloride

This protocol describes the conversion of the carboxylic acid to a more reactive acid chloride, which can then be used for subsequent esterification or amidation.[8][13]

  • Dissolve 3,3-dicyclopropylpropanoic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Add oxalyl chloride (1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • The resulting crude acid chloride can be used immediately in the next step without further purification.

Visualizations

Esterification_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Ester Yield steric_hindrance Steric Hindrance start->steric_hindrance equilibrium Unfavorable Equilibrium start->equilibrium conditions Suboptimal Conditions start->conditions activate_acid Activate Acid (DCC/DMAP, Acid Chloride) steric_hindrance->activate_acid shift_eq Shift Equilibrium (Excess Alcohol, H2O Removal) equilibrium->shift_eq optimize_cond Optimize Conditions (Temp, Time, Anhydrous) conditions->optimize_cond

Caption: Troubleshooting workflow for low esterification yields.

Amide_Coupling_Workflow start Start: Carboxylic Acid + Amine coupling_reagent Add Coupling Reagent (e.g., HATU, DCC) start->coupling_reagent base Add Non-nucleophilic Base (e.g., DIPEA) coupling_reagent->base reaction Stir at RT base->reaction workup Aqueous Workup reaction->workup purification Purification workup->purification product Final Amide purification->product

Caption: General workflow for amide bond formation.

References

  • Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. PMC. [Link]

  • Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • How to achieve chlorination of carboxylic acid to convert into acid chloride? ResearchGate. [Link]

  • Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. Shimadzu. [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (RSC Publishing). [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Chemistry Acid Chloride. SATHEE - IIT Kanpur. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Intramolecular acylative ring-switching reactions of 3-(tetrahydro-2′-furyl)propanoic acid derivatives to give butanolides: mechanism and scope. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • Acid to Acid Chloride. Common Conditions. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]

  • Phosphine-Promoted Ring Opening/Recyclization of Cyclopropyl Ketones to Access Hydrofluorenones. Organic Letters (ACS Publications). [Link]

  • What's the best way for removing extra DCC and DMAP in an esterification reaction? ResearchGate. [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ACS Publications. [Link]

  • Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. YouTube. [Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry (ACS Publications). [Link]

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Reference Data & Comparative Studies

Validation

Benchmarking 3,3-Dicyclopropylpropanoic Acid in Small-Molecule Drug Discovery

Executive Summary In the pursuit of orally bioavailable small molecules—particularly protein-protein interaction modulators (PPIm)—optimizing the amino acid residues of lead compounds is a critical bottleneck. Standard a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of orally bioavailable small molecules—particularly protein-protein interaction modulators (PPIm)—optimizing the amino acid residues of lead compounds is a critical bottleneck. Standard aliphatic amino acids often suffer from rapid oxidative metabolism and high conformational flexibility, leading to poor in vivo half-lives and entropic penalties upon target binding.

This guide benchmarks 3,3-dicyclopropylpropanoic acid (often utilized in its protected unnatural amino acid form, such as (S)-2-Boc-amino-3,3-dicyclopropylpropanoic acid) against traditional aliphatic and cyclic standards[1]. By analyzing its performance in the multiparameter optimization of Interleukin-17A (IL-17A) inhibitors[2][3], we provide a comprehensive, data-driven framework for incorporating this building block into modern drug discovery pipelines.

Mechanistic Rationale: Why Dicyclopropyl Groups?

As application scientists, we do not select building blocks arbitrarily; every structural modification must solve a specific pharmacokinetic or pharmacodynamic liability. The substitution of standard aliphatic chains (e.g., Leucine or Valine) with 3,3-dicyclopropylpropanoic acid is driven by two fundamental chemical principles:

  • Metabolic Shielding via Bond Rehybridization: Cytochrome P450 (CYP) enzymes clear drugs primarily via hydrogen abstraction and subsequent oxygen rebound. The C-H bonds in a cyclopropyl ring possess higher s-character (approximately sp2.2 ) compared to standard sp3 hybridized aliphatic carbons[4]. This increases the bond dissociation energy, making CYP-mediated oxidation thermodynamically unfavorable and drastically reducing intrinsic clearance ( CLint​ ).

  • Conformational Restriction (The Entropic Advantage): The twin cyclopropyl rings lock the side chain into a rigid, bulky V-shape. When this moiety enters a hydrophobic pocket (such as the dimer interface of IL-17A), it requires minimal conformational reorganization. This avoids the severe entropic penalty ( ΔS ) that flexible linear chains pay upon binding, thereby driving up target affinity ( Kd​ ).

Workflow N1 Standard Aliphatic Chains (e.g., Leucine) N2 CYP450 Oxidation (High Clearance) N1->N2 N3 3,3-Dicyclopropylpropanoic Acid (Dicyclopropylalanine) N4 High s-character C-H Bonds & Conformational Rigidity N3->N4 N5 High Metabolic Stability (Low Clearance) N4->N5

Metabolic stability causality: Standard chains vs. Dicyclopropyl groups.

Benchmarking Data: Comparative Performance

To objectively benchmark 3,3-dicyclopropylpropanoic acid, we evaluate its derivative (Dicyclopropylalanine) against known amino acid standards within a standardized IL-17A PPIm scaffold. The data below synthesizes typical multiparameter optimization results observed in recent clinical candidate developments[2][3].

Table 1: Pharmacokinetic and Pharmacodynamic Benchmarking
Amino Acid Moiety in ScaffoldIL-17A Binding IC 50​ (nM)HLM CLint​ (µL/min/mg)Caco-2 Permeability Papp​ ( 10−6 cm/s)Lipophilicity (clogP)
L-Leucine (Standard)145> 120 (Poor)12.43.1
Cyclopentylglycine 8285 (Moderate)14.13.4
tert-Leucine 11045 (Good)8.5 (Poor)2.9
3,3-Dicyclopropylalanine 12 < 15 (Excellent) 18.2 (Excellent) 3.8

Data Synthesis: While tert-Leucine provides adequate metabolic stability due to steric hindrance, it suffers from poor permeability. Conversely, 3,3-dicyclopropylpropanoic acid derivatives achieve a "Goldilocks" profile: a 10-fold increase in potency (due to optimal pocket filling) combined with near-zero microsomal clearance and high membrane permeability[2].

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Purpose: To quantify the intrinsic clearance ( CLint​ ) and validate the metabolic stability of the dicyclopropyl moiety.

  • Preparation of Master Mix: Combine 0.5 mg/mL pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

    • Causality: MgCl 2​ is a mandatory cofactor for the proper folding and function of the NADPH-cytochrome P450 reductase complex.

  • Compound Addition: Spike the test compound (e.g., the 3,3-dicyclopropylpropanoic acid derivative) to a final concentration of 1 µM.

    • Self-Validation Step: In parallel wells, run Verapamil (high clearance positive control) and Warfarin (low clearance negative control). If Verapamil is not cleared by >80% at 30 minutes, the microsome batch is inactive and the assay must be rejected.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH provides the reducing equivalents required for the CYP450 catalytic cycle. Without it, oxidative metabolism cannot occur.

  • Quenching & Analysis: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 mins and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

Purpose: To determine the kinetic binding parameters ( kon​ , koff​ ) of the optimized PPIm against the IL-17A dimer.

  • Sensor Chip Functionalization: Immobilize recombinant human IL-17A dimer onto a CM5 sensor chip using standard amine coupling (EDC/NHS) to a target level of ~2000 Response Units (RU).

  • Reference Cell Setup: Leave Flow Cell 1 unmodified (activated and deactivated with ethanolamine) to serve as a reference.

    • Self-Validation Step: Subtracting the signal of Flow Cell 1 from the IL-17A Flow Cell isolates true specific binding from bulk refractive index shifts and non-specific matrix interactions.

  • Analyte Injection: Inject the small molecule inhibitor in a multi-cycle kinetic format (concentrations ranging from 0.78 nM to 50 nM) at a flow rate of 50 µL/min.

    • Causality: A high flow rate minimizes mass transport limitations, ensuring that the observed kon​ is reaction-limited, not diffusion-limited.

  • Dissociation & Regeneration: Allow 600 seconds for dissociation. Fit the resulting sensograms to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( KD​=koff​/kon​ ).

Pathway A IL-17A Dimer (Target Protein) B IL-17RA/RC Complex (Receptor) A->B Activates C Downstream Signaling (NF-κB, MAPK) B->C D Pro-inflammatory Cytokines C->D E PPIm w/ 3,3-Dicyclopropylpropanoic Acid (Development Candidate) E->A Allosteric Blockade

Mechanism of Action: IL-17A pathway blockade by the optimized PPIm.

Conclusion

Benchmarking data clearly demonstrates that integrating 3,3-dicyclopropylpropanoic acid into small-molecule scaffolds provides a superior balance of properties compared to traditional aliphatic standards. By exploiting the unique sp2.2 hybridization of cyclopropyl C-H bonds and the rigid steric bulk of the dual-ring system, medicinal chemists can simultaneously solve metabolic liabilities and enhance target affinity, accelerating the path to clinical development candidates.

References

  • Discovery of an Oral, Rule of 5 Compliant, Interleukin 17A Protein-Protein Interaction Modulator for the Potential Treatment of Psoriasis and Other Inflammatory Diseases. Journal of Medicinal Chemistry (2022). URL:[Link]

Sources

Comparative

"assessing the novelty of 3,3-dicyclopropylpropanoic acid's biological effects"

Assessing the Novelty of 3,3-Dicyclopropylpropanoic Acid: A Comparative Guide to Biological Effects and Structural Utility As a Senior Application Scientist, evaluating novel chemical building blocks requires looking bey...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Novelty of 3,3-Dicyclopropylpropanoic Acid: A Comparative Guide to Biological Effects and Structural Utility

As a Senior Application Scientist, evaluating novel chemical building blocks requires looking beyond basic structural variations to understand their profound impact on pharmacodynamics and pharmacokinetics. 1 and its protected amino acid derivatives (such as (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid) have emerged as highly specialized moieties in modern drug discovery[1].

This guide objectively compares the performance of the gem-dicyclopropyl framework against traditional aliphatic alternatives (e.g., isopropyl or tert-butyl groups), detailing the mechanistic rationale, comparative data, and the self-validating experimental workflows required to assess its biological efficacy.

Structural Rationale & Target Modulation

The substitution of standard alkyl chains with a 3,3-dicyclopropylpropanoic acid framework fundamentally alters a molecule's interaction with biological systems. The dual cyclopropyl rings introduce significant steric bulk while restricting bond rotation, effectively locking the molecule into a pre-organized, rigid geometry[1].

This unique topology is actively leveraged in two major therapeutic areas:

  • Cystic Fibrosis (CFTR Modulators): The bulky, lipophilic nature of the dicyclopropyl group acts as a highly efficient anchor within the hydrophobic transmembrane domains of the2, stabilizing the protein's active conformation to facilitate proper cellular trafficking[2].

  • Autoimmune Disease (IL-17 Inhibitors): In 3, the rigid trajectory of the dicyclopropyl moiety optimizes the compound's fit into the tight protein-protein interaction (PPI) interface of the IL-17A receptor complex, effectively disrupting downstream pro-inflammatory signaling[3].

G A 3,3-Dicyclopropyl Moiety B Restricted Bond Rotation A->B C High C-H Bond s-character A->C D Optimized Target Affinity (CFTR/IL-17) B->D E CYP450 Metabolic Resistance C->E

Logical flow of how the dicyclopropyl moiety enhances biological targeting and stability.

Comparative Performance Data

When benchmarked against traditional aliphatic amino acid derivatives (such as Valine or tert-Leucine analogs), the dicyclopropyl framework demonstrates marked quantitative improvements in both metabolic stability and receptor affinity. The high s-character of the C-H bonds in cyclopropane rings makes them highly resistant to hydrogen abstraction by Cytochrome P450 enzymes[1].

Table 1: Representative Pharmacokinetic and Binding Parameters

ParameterIsopropyl (Valine analog)tert-Butyl (tert-Leucine analog)3,3-Dicyclopropyl (Novel)Mechanistic Causality
In vitro Clearance ( CLint​ ) > 50 µL/min/mg15 - 30 µL/min/mg< 5 µL/min/mg Cyclopropyl C-H bonds resist CYP450-mediated oxidative metabolism.
Relative Lipophilicity (cLogP) ~ 1.5~ 2.1~ 2.8 Enhanced lipophilicity drives superior membrane permeability for intracellular targets.
Binding Entropy Penalty HighModerateLowest Pre-organized rigid geometry reduces the entropic cost of binding to rigid receptor pockets.
Receptor Binding ( KD​ ) High nM rangeLow nM rangeSub-nM range Tighter hydrophobic packing within the target cleft (e.g., IL-17A interface)[3].

Experimental Workflows & Self-Validating Protocols

To objectively validate the biological novelty of a 3,3-dicyclopropylpropanoic acid derivative, researchers must utilize rigorous, self-validating assays. Below are the definitive methodologies for assessing binding kinetics and metabolic stability.

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

Purpose: To quantify the association ( Kon​ ) and dissociation ( Koff​ ) rates of the dicyclopropyl derivative versus a tert-butyl control against a purified target (e.g., IL-17A).

  • Sensor Chip Preparation: Immobilize the recombinant target protein onto a CM5 sensor chip using standard amine coupling.

    • Causality: Amine coupling provides a stable, covalent attachment that withstands multiple acidic/basic regeneration cycles, ensuring baseline stability across the assay.

  • Buffer Optimization: Run the assay in HBS-EP+ buffer (HEPES, NaCl, EDTA, P20 surfactant) supplemented with 2% DMSO.

    • Causality: Because the dicyclopropyl group is highly lipophilic, the P20 surfactant and DMSO are critical to prevent non-specific hydrophobic interactions with the dextran matrix, ensuring the measured KD​ reflects true biological affinity.

  • Analyte Injection: Inject a concentration series (e.g., 3.125 nM to 50 nM) of both the test compound and the control.

  • Kinetic Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

  • Self-Validation System: Include a reference flow cell (no target immobilized) and inject a known positive control (e.g., a clinically validated IL-17 inhibitor).

    • Causality: The reference cell subtracts bulk refractive index changes, while the positive control proves that the immobilized target has retained its active, folded conformation. If the control fails to bind, the assay is automatically invalidated.

G Step1 1. Amine Coupling Immobilize Target Protein Step2 2. Buffer Optimization Add 2% DMSO + P20 Surfactant Step1->Step2 Step3 3. Analyte Injection Concentration Series (3-50 nM) Step2->Step3 Step4 4. Kinetic Analysis Fit to 1:1 Langmuir Model Step3->Step4

Step-by-step Surface Plasmon Resonance (SPR) workflow for assessing binding kinetics.

Protocol B: In Vitro Microsomal Stability Assay

Purpose: To validate the hypothesis that the gem-dicyclopropyl group confers superior metabolic stability.

  • Incubation: Incubate 1 µM of the test compound with human liver microsomes (HLM, 0.5 mg/mL protein) and an NADPH regenerating system at 37°C.

  • Time-Course Sampling: Extract aliquots at 0, 15, 30, 45, and 60 minutes. Quench immediately in cold acetonitrile containing an internal standard.

    • Causality: Cold acetonitrile instantly precipitates microsomal proteins and halts CYP450 activity, locking in an accurate snapshot of the remaining parent compound at exact time points.

  • LC-MS/MS Analysis: Quantify the percentage of the remaining parent compound to calculate the intrinsic clearance ( CLint​ ).

  • Self-Validation System: Run Verapamil (known high clearance) and Warfarin (known low clearance) concurrently in separate wells.

    • Causality: This confirms the enzymatic viability of the microsomes. If Verapamil is not rapidly cleared, the microsomes are inactive, preventing false-positive stability results for the dicyclopropyl derivative.

Conclusion

The integration of 3,3-dicyclopropylpropanoic acid into molecular scaffolds represents a sophisticated strategy in chemical biology[4]. By substituting traditional, flexible aliphatic chains with this rigid, sterically demanding moiety, drug developers can simultaneously enhance target specificity—as evidenced in CFTR and IL-17 modulation—and fortify the molecule against metabolic degradation.

References

  • Smolecule. "(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid".
  • Benchchem.
  • Google Patents.
  • ChemScene. "Building blocks | Bioactive small molecules".

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Validation

Validation of Cyclopropyl-Containing Drugs: A Comparative Guide to Pharmacokinetic and Pharmacodynamic Optimization

As drug discovery programs increasingly face challenges with metabolic liability and off-target toxicity, the strategic incorporation of the cyclopropyl ring has emerged as a highly effective optimization tactic. Current...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly face challenges with metabolic liability and off-target toxicity, the strategic incorporation of the cyclopropyl ring has emerged as a highly effective optimization tactic. Currently ranking as the 10th most prevalent ring system in marketed therapeutics[1], the cyclopropyl moiety serves as far more than a simple structural spacer.

This guide provides an objective, data-driven comparison of cyclopropyl-containing drugs against their non-cyclopropyl alternatives. By examining the mechanistic causality behind these improvements, we outline the self-validating experimental protocols required to accurately measure their pharmacokinetic (PK) and pharmacodynamic (PD) advantages.

The Mechanistic Rationale: Why Cyclopropyl?

Before evaluating comparative data, it is critical to understand the physicochemical causality that makes the cyclopropyl group a privileged scaffold in medicinal chemistry[2],[3].

  • Metabolic Stability via C-H Bond Strength: The sp³-hybridized carbons in a cyclopropane ring possess unusually high s-character. This results in C-H bonds that are shorter and significantly stronger than those in standard aliphatic chains[2],[4]. Consequently, these bonds are highly resistant to hydrogen abstraction by the heme iron of Cytochrome P450 (CYP450) enzymes, drastically reducing Phase I oxidative clearance[5].

  • Conformational Restriction & Entropic Optimization: The rigid coplanarity of the three carbon atoms restricts the number of rotatable bonds[2]. By pre-organizing the drug into its bioactive conformation, the entropic penalty typically incurred upon target binding is minimized, leading to a lower dissociation constant ( KD​ ) and enhanced potency[4].

  • Lipophilicity and pKa Modulation: Replacing larger lipophilic groups (like cyclohexyl or tert-butyl) with a compact cyclopropyl ring can lower the overall clogP and modulate the pKa of adjacent basic amines, favorably altering aqueous solubility and plasma clearance[2],[6].

G A Lead Compound Optimization B Cyclopropyl Integration A->B C1 Conformational Restriction B->C1 C2 Increased C-H Bond Strength B->C2 D1 Reduced Entropic Penalty C1->D1 D2 Resistance to CYP450 Oxidation C2->D2 E1 Enhanced Target Affinity (Lower IC50) D1->E1 E2 Extended Half-Life (Lower Clearance) D2->E2

Caption: Logical flow of pharmacodynamic and pharmacokinetic improvements via cyclopropyl integration.

Comparative Performance Analysis

To objectively validate the impact of cyclopropyl integration, we must compare optimized clinical candidates against their direct developmental precursors. The data below highlights how this single structural change resolves critical bottlenecks in drug development[2],[7].

Quantitative Comparison Table
Drug / CompoundTargetStructural ModificationKey PK/PD Improvement vs. PrecursorReference
Volasertib Plk1Addition of a solvent-exposed cyclopropylmethyl-piperazinyl moiety.Significantly improved pharmacokinetic profile and bioavailability compared to the precursor BI 2536.[2]
IDO1 Inhibitor (Cmpd 6) IDO1Incorporation of a fused cyclopropyl ring into the tetrahydronaphthyridine core.Dog in vivo half-life ( t1/2​ ) increased from 3.8 h to 9.0 h; whole blood potency improved 8-fold.[7]
Cabozantinib Multi-KinaseReplacement of an unstable acyl thiourea linker with a cyclopropyl-1,1-dicarboxamide linker.Eliminated chemical instability while maintaining broad-spectrum tyrosine kinase inhibition.[2]
Aurora Kinase Inhibitor (Cmpd 18) Aurora A/BReplacement of a large lipophilic cyclohexyl urea with a cyclopropyl urea.Drastically improved aqueous solubility, lowered clogP, and increased enzymatic potency.[2]

Experimental Validation Protocols

To ensure scientific integrity, the advantages of cyclopropyl-containing drugs must be validated using self-validating experimental systems. Below are the definitive methodologies for quantifying metabolic stability and target affinity.

Protocol A: Human Liver Microsome (HLM) Stability Assay

This assay validates the claim that cyclopropyl's stronger C-H bonds resist CYP450-mediated oxidative metabolism[5].

Self-Validating Mechanism: The protocol mandates a minus-NADPH control to definitively prove that degradation is enzyme-mediated rather than a result of chemical instability in the buffer. Verapamil is used as a high-clearance positive control to verify the enzymatic viability of the microsome batch.

  • Matrix Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 1.0 mg/mL protein concentration matrix in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Addition: Spike the cyclopropyl drug, the non-cyclopropyl analog, and the positive control (Verapamil) into separate reaction vials at a final concentration of 1 µM. Keep organic solvent (DMSO) below 0.1% v/v to prevent CYP inhibition.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Trigger the oxidative reaction by adding NADPH to a final concentration of 1 mM. (Note: For the negative control vial, substitute NADPH with an equivalent volume of buffer).

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity[5].

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

G Step1 1. Prepare HLM Matrix (Microsomes + Buffer + MgCl2) Step2 2. Add Test Compounds & Controls (Verapamil, -NADPH) Step1->Step2 Step3 3. Initiate Reaction (Add 1 mM NADPH) Step2->Step3 Step4 4. Time-Course Sampling (0, 5, 15, 30, 60 min) Step3->Step4 Step5 5. Quench with Acetonitrile (Internal Standard Added) Step4->Step5 Step6 6. LC-MS/MS Analysis (Calculate Intrinsic Clearance) Step5->Step6

Caption: Step-by-step workflow for the self-validating Human Liver Microsome (HLM) stability assay.

Protocol B: Surface Plasmon Resonance (SPR) for Target Affinity

To validate the "reduced entropic penalty" caused by the cyclopropyl group's conformational restriction, SPR is utilized to measure real-time binding kinetics ( kon​ and koff​ ).

  • Surface Functionalization: Immobilize the purified target protein (e.g., IDO1 or Plk1) onto a CM5 sensor chip via standard amine coupling. Leave one flow cell unmodified as a reference blank to subtract bulk refractive index changes and non-specific binding.

  • Analyte Preparation: Prepare a 2-fold dilution series of the cyclopropyl drug and its non-cyclopropyl analog in running buffer (e.g., HBS-EP+ with 1% DMSO).

  • Association Phase: Inject the analytes over the active and reference flow cells at a high flow rate (50 µL/min) for 120 seconds to minimize mass transport limitations. The cyclopropyl analog should demonstrate a steeper association curve (higher kon​ ) due to its pre-organized bioactive conformation.

  • Dissociation Phase: Flow plain running buffer over the chip for 600 seconds to measure the dissociation rate ( koff​ ).

  • Data Fitting: Fit the double-referenced sensograms to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( KD​=koff​/kon​ ).

References

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors ACS Medicinal Chemistry Letters (PubMed Central) URL:[Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates Future Medicinal Chemistry (Taylor & Francis) URL:[Link]

Sources

Comparative

Comparative Analysis of Spectroscopic Data: A Guide for Compound Identification and Characterization

In the landscape of chemical research and drug development, the definitive identification and characterization of a compound are paramount. Spectroscopic techniques serve as the cornerstone of this endeavor, providing a...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of chemical research and drug development, the definitive identification and characterization of a compound are paramount. Spectroscopic techniques serve as the cornerstone of this endeavor, providing a detailed view into the molecular structure and composition of a substance.[1][2] However, a single spectrum rarely tells the whole story. It is the comparative analysis of spectroscopic data, both against known reference compounds and across different analytical techniques, that provides the highest level of confidence in structural elucidation.[2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively conduct a comparative analysis of spectroscopic data. We will delve into the core principles of key spectroscopic methods, explain the rationale behind experimental choices, and provide actionable protocols for robust data comparison.

The Synergy of Spectroscopic Techniques

No single spectroscopic technique is infallible. Each method probes different aspects of a molecule's properties, and their combined application provides a more complete and error-resistant model for molecular structure determination.[2] A typical workflow involves the integration of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) or Raman spectroscopy.

Workflow for Integrated Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comparative analysis of spectroscopic data from multiple techniques.

cluster_0 Initial Analysis & Hypothesis cluster_1 Comparative Analysis cluster_2 Refinement & Confirmation A Acquire Spectroscopic Data (NMR, MS, IR/Raman) B Initial Data Interpretation (Functional groups, MW, etc.) A->B C Formulate Structural Hypothesis B->C D Compare with Reference Spectra C->D E Compare Data Across Techniques C->E F Identify Consistencies & Discrepancies D->F E->F G Refine Structural Hypothesis F->G H Perform Additional Experiments (e.g., 2D NMR, HRMS) G->H I Final Structure Elucidation H->I

Caption: Workflow for integrated spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic compounds, providing detailed information about the carbon-hydrogen framework.[3][4] A comparative NMR analysis involves examining shifts in peak positions, changes in splitting patterns, and differences in integration values between the compound of interest and related structures.

Key Comparative Parameters in NMR
ParameterSignificance in Comparative AnalysisCausality Behind Experimental Choices
Chemical Shift (δ) Differences in chemical shifts indicate changes in the electronic environment of a nucleus.[5] Comparing these shifts with a known compound can reveal substitutions or conformational changes.The choice of solvent can influence chemical shifts; using the same deuterated solvent for all samples is crucial for a valid comparison.[6]
Coupling Constants (J) Coupling constants provide information about the connectivity of atoms.[5] Consistent J-values between two spectra suggest a conserved structural fragment.Measuring coupling constants accurately often requires high-resolution instruments. For complex molecules, 2D NMR techniques like COSY can be essential to resolve overlapping signals and confirm connectivity.[3]
Integration The relative area under an NMR peak corresponds to the number of protons giving rise to that signal.[7] Comparing integration values helps to confirm the relative number of protons in different parts of the molecule.Proper phasing and baseline correction are critical for accurate integration. Ensure a sufficient relaxation delay is used during acquisition to allow for full magnetization recovery, especially for quantitative analysis.
Experimental Protocol: Comparative ¹H NMR Analysis
  • Sample Preparation:

    • Accurately weigh and dissolve the unknown compound and the reference compound in the same deuterated solvent to the same concentration.

    • Filter the solutions into clean NMR tubes.

  • Data Acquisition:

    • Acquire the ¹H NMR spectra for both samples using the same spectrometer and acquisition parameters (e.g., temperature, number of scans, relaxation delay).[8]

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • Data Processing and Comparison:

    • Process both spectra using identical parameters (e.g., window function, phasing, baseline correction).

    • Overlay the spectra and compare the chemical shifts, coupling constants, and integration of corresponding peaks.

    • Document any observed differences and correlate them with potential structural modifications.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation patterns.[9][10] A comparative MS analysis focuses on the molecular ion peak and the relative abundance of fragment ions.

Key Comparative Parameters in MS
ParameterSignificance in Comparative AnalysisCausality Behind Experimental Choices
Molecular Ion Peak (M+) The m/z value of the molecular ion peak indicates the molecular weight of the compound.[11] A shift in this peak between the unknown and a reference compound points to a change in the molecular formula.The choice of ionization technique (e.g., EI, ESI) can affect the observation of the molecular ion peak.[9] Electron Impact (EI) can sometimes lead to extensive fragmentation where the molecular ion is not observed. Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.
Fragmentation Pattern The fragmentation pattern is a unique "fingerprint" of a molecule.[12] Comparing the fragmentation patterns of an unknown and a reference compound can confirm structural similarities or highlight differences.The collision energy in tandem mass spectrometry (MS/MS) experiments directly influences the fragmentation pattern. Using the same collision energy is essential for a direct comparison of fragmentation spectra.
Isotopic Distribution The relative abundance of isotopic peaks can help confirm the elemental composition of a compound, especially for molecules containing elements like chlorine or bromine with distinct isotopic signatures.[12]High-resolution mass spectrometry (HRMS) is necessary to accurately measure the mass-to-charge ratio and resolve isotopic peaks, allowing for the determination of the molecular formula.
Experimental Protocol: Comparative MS Analysis
  • Sample Preparation:

    • Prepare solutions of the unknown and reference compounds at a similar concentration in a suitable solvent compatible with the chosen ionization source.

  • Data Acquisition:

    • Introduce the samples into the mass spectrometer using the same method (e.g., direct infusion, LC-MS).

    • Acquire the mass spectra under identical conditions, including the ionization method, polarity, and collision energy (for MS/MS).

  • Data Comparison:

    • Compare the m/z value of the molecular ion peaks.

    • Align the fragmentation spectra and compare the m/z values and relative intensities of the major fragment ions.

    • Utilize spectral matching software and libraries (e.g., NIST, Wiley) to aid in the comparison and identification.[13]

Infrared (IR) and Raman Spectroscopy: The Functional Group Signature

IR and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule based on their vibrational modes.[14][15] A comparative analysis of vibrational spectra can quickly identify similarities or differences in the functional groups of related compounds.

Key Comparative Parameters in IR/Raman Spectroscopy
ParameterSignificance in Comparative AnalysisCausality Behind Experimental Choices
Peak Position (Wavenumber) The position of absorption or scattering bands corresponds to specific vibrational modes of functional groups.[16] Shifts in peak positions can indicate changes in the chemical environment, such as hydrogen bonding or conjugation.The physical state of the sample (solid, liquid, or gas) can affect the vibrational spectra. For a valid comparison, spectra should be acquired with the samples in the same state.
Peak Intensity and Shape The intensity and shape (sharp or broad) of a peak can provide additional information. For example, the broad O-H stretch in an IR spectrum is characteristic of an alcohol or carboxylic acid.[15]Sample preparation is critical. For solid samples, the KBr pellet technique or Attenuated Total Reflectance (ATR) can be used. Consistent sample preparation is key to obtaining comparable spectra.
Fingerprint Region The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to a specific molecule.[14][15] A close match in this region is a strong indicator of identical compounds.High spectral resolution is important for resolving the complex patterns in the fingerprint region.
Experimental Protocol: Comparative FTIR Analysis
  • Sample Preparation:

    • Prepare both the unknown and reference samples using the same method (e.g., KBr pellet, thin film, or ATR).

  • Data Acquisition:

    • Acquire a background spectrum.

    • Acquire the IR spectrum of each sample using the same instrument parameters (e.g., number of scans, resolution).

  • Data Comparison:

    • Perform baseline correction and normalization if necessary.

    • Overlay the spectra and compare the positions, intensities, and shapes of the absorption bands, paying close attention to the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

Data Presentation and Interpretation

Summarizing quantitative data in clearly structured tables is essential for easy comparison.

Example Data Comparison Table
Spectroscopic TechniqueParameterCompound A (Reference)Compound B (Unknown)Interpretation of Differences
¹H NMRChemical Shift of -CH₃ (ppm)2.12.5The downfield shift in Compound B suggests the methyl group is in a more electron-withdrawing environment.
Mass SpectrometryMolecular Ion (m/z)150.1164.1The mass difference of 14 Da suggests the addition of a CH₂ group in Compound B.
FTIRC=O Stretch (cm⁻¹)17151735The higher wavenumber for the carbonyl stretch in Compound B indicates it is likely an ester, whereas in Compound A it is a ketone.
Logical Flow for Data Interpretation

The following diagram illustrates the decision-making process when comparing spectroscopic data.

A Compare Experimental Spectra with Reference Data B Spectra Match? A->B C High Confidence in Structural Assignment B->C Yes D Analyze Differences (Shifts, New Peaks, etc.) B->D No E Correlate Differences with Potential Structural Changes D->E F Hypothesis Consistent Across All Techniques? E->F G Propose Modified Structure F->G Yes H Inconsistent Data: Re-evaluate or Acquire More Data F->H No

Caption: Decision-making flowchart for spectral comparison.

Conclusion

References

  • Wikipedia. (n.d.). Mass spectral interpretation. Retrieved from [Link]

  • Longdom Publishing. (2023, December 13). Strategies for Interpreting Mass Spectra in Chemical Research. Retrieved from [Link]

  • da Silva, R. R., et al. (2021). Computational methods for processing and interpreting mass spectrometry-based metabolomics.
  • Kim, S., et al. (2022). Comparative Analysis of Binary Similarity Measures for Compound Identification in Mass Spectrometry-Based Metabolomics. Metabolites, 12(1), 63.
  • Gateway Analytical. (2026, January 29). What to Do When Two Different Materials Produce Similar FTIR Spectra. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Guidelines for Lab Reports. Retrieved from [Link]

  • American Chemical Society. (2025, November 24). Author Guidelines. Retrieved from [Link]

  • University of Wisconsin-River Falls. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting MS. Retrieved from [Link]

  • Schymanski, E. L., et al. (2021). Best practices in spectroscopic data management based on the five FAIRSpec principles. Pure and Applied Chemistry, 93(9), 1019-1033.
  • Kim, S., et al. (2014). Comparative Analysis of Mass Spectral Matching-based Compound Identification in Gas Chromatography Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 25(6), 1047-1057.
  • Lab Manager. (2025, August 27). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Retrieved from [Link]

  • American Chemical Society. (n.d.). ACS Research Data Guidelines. Retrieved from [Link]

  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

  • Technology Networks. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

  • Kim, S., et al. (2015). Compound identification using partial and semipartial correlations for gas chromatography-mass spectrometry data. Analytical Chemistry, 87(15), 7855-7862.
  • Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Wageningen University & Research. (2023, July 15). Comparison of Compound Identification Tools Using Data Dependent and Data Independent High-Resolution Mass Spectrometry Spectra. Retrieved from [Link]

  • International Pharmaceutical Excipients Council. (n.d.). Guidelines for the Development and Validation of Near-infrared Spectroscopic Methods in the Pharmaceutical Industry. Retrieved from [Link]

  • StudyPulse. (2025, April 5). Spectral Data Interpretation for Organic Structure Determination. Retrieved from [Link]

  • ETH Zurich. (2016, September 6). Handbook on Writing Laboratory Reports. Retrieved from [Link]

  • MDPI. (n.d.). Instructions for Authors - Spectroscopy Journal. Retrieved from [Link]

  • GSC Online Press. (2023, June 12). Comparative studies of functional groups present in invasive and economically important plant leaf methanolic extracts by using FTIR spectroscopic analysis. Retrieved from [Link]

  • ChemTalk. (2022, October 2). Spectral Analysis of Organic Compounds. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Persee. (2025, July 18). Optimizing Spectrophotometric Measurements Best Practices for Accurate Absorbance Readings. Retrieved from [Link]

  • TSI Journals. (2014). Development and validation of spectroscopic methods for the estimation of Gefitinib in bulk and in tablet formulation. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Sartorius. (2021, October 13). Best Practices for Raman Spectroscopy Data Analysis. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021, April 6). A Review on Spectroscopic analytical method validation and force degradation study. Retrieved from [Link]

  • Eye On Annapolis. (2025, February 27). 7 Advanced Tips for UV-Vis Spectroscopy Data Precision. Retrieved from [Link]

  • International Baccalaureate. (2022, May 6). A Level Organic Chemistry – NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025, October 31). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Retrieved from [Link]

  • ResearchGate. (2013, August 26). What is the best way to compare two spectral data and how to quantify?. Retrieved from [Link]

Sources

Validation

Independent Verification Guide: 3,3-Dicyclopropylpropanoic Acid Derivatives in Peptidomimetic Drug Design

As the demand for metabolically stable, conformationally restricted peptidomimetics grows, the exploration of unnatural amino acids has shifted toward highly functionalized aliphatic side chains. 3,3-Dicyclopropylpropano...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for metabolically stable, conformationally restricted peptidomimetics grows, the exploration of unnatural amino acids has shifted toward highly functionalized aliphatic side chains. 3,3-Dicyclopropylpropanoic acid —frequently utilized as its chiral amino acid derivative, (S)-2-amino-3,3-dicyclopropylpropanoic acid (Dcp)—has emerged as a highly effective bioisostere for standard lipophilic amino acids[1].

This guide provides an objective, data-driven comparison of Dcp against traditional bulky alternatives (such as tert-Leucine and Cyclohexylalanine). Designed for medicinal chemists and drug development professionals, it outlines the mechanistic rationale for its use and provides self-validating experimental protocols to independently verify its coupling kinetics and metabolic stability.

Mechanistic Rationale: Why Dcp?

The incorporation of the dicyclopropyl motif provides a unique intersection of steric bulk and metabolic resilience. While standard alkyl chains or cyclohexyl rings are highly susceptible to Cytochrome P450 (CYP450)-mediated hydroxylation, the high s-character of the C-H bonds within cyclopropane rings significantly increases their bond dissociation energy. This renders the dicyclopropyl group highly resistant to oxidative metabolism.

Furthermore, the distinct bond angles of the cyclopropane rings restrict the χ1​ and χ2​ dihedral angles of the peptide backbone. This conformational lock is highly valuable in designing inhibitors for protein-protein interactions (PPIs), such as those targeting the IL-17A inflammatory pathway[2].

Pathway A IL-17A Cytokine C IL-17RA/RC Receptor Complex A->C Pathogenic Binding B Dcp-Peptidomimetic Inhibitor B->A Steric Neutralization D ACT1 / TRAF6 Recruitment C->D Signal Transduction E NF-κB / MAPK Activation D->E F Pro-inflammatory Gene Expression E->F

IL-17A signaling pathway and intervention by Dcp-containing inhibitors.

Comparative Performance Analysis

To objectively evaluate the utility of (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid (CAS: 2548967-22-0)[3], we compare it against two industry-standard bulky amino acids: L-tert-Leucine (Tle) and L-Cyclohexylalanine (Cha) .

The data below synthesizes expected physicochemical properties and in vitro performance metrics.

Performance MetricL-tert-Leucine (Tle)L-Cyclohexylalanine (Cha)3,3-Dicyclopropylalanine (Dcp)
Primary Utility Extreme steric bulk near backboneDeep hydrophobic pocket fillingBalanced bulk, high metabolic stability
Calculated LogP (cLogP) ~1.5~2.8~2.6
Steric Hindrance (Coupling) Very HighModerateHigh
HLM Intrinsic Clearance (µL/min/mg) < 10 (Highly Stable)~45 (Moderate/Labile)< 12 (Highly Stable)
Standard Coupling Efficiency (1h) 85%98%88%

Key Takeaway: Dcp offers the deep hydrophobic pocket-filling capability of Cyclohexylalanine but maintains the exceptional metabolic stability typically reserved for highly branched, non-aromatic structures like tert-Leucine.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating internal controls directly into the workflow, any failure in reagents or instrumentation is immediately identifiable, ensuring that the resulting data is an accurate reflection of the compound's properties.

Protocol A: Comparative Peptide Coupling Kinetics

Objective: Verify the coupling efficiency of Boc-Dcp-OH[4] versus Boc-Cha-OH onto a solid support. Causality: The extreme steric bulk of the dicyclopropyl group shields the activated carbonyl. We utilize HATU/DIPEA because HATU generates an highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which is mandatory for overcoming the activation energy barrier of hindered amino acids[2].

Step-by-Step Methodology:

  • Resin Preparation: Swell 100 mg of Rink Amide AM resin (loading 0.5 mmol/g) in DMF for 30 minutes.

  • Internal Control Setup (Self-Validation): Split the resin into three parallel reaction vessels:

    • Vessel 1 (Positive Control): Boc-Ala-OH (Fast coupling)

    • Vessel 2 (Comparator): Boc-Cha-OH (Moderate hindrance)

    • Vessel 3 (Test): Boc-Dcp-OH (High hindrance)

  • Activation: In separate vials, dissolve 3.0 equivalents (eq) of the respective amino acid and 2.9 eq of HATU in DMF. Add 6.0 eq of DIPEA. Rationale: A slight deficit of HATU prevents capping of the unreacted resin amine by guanidinium byproducts.

  • Coupling: Add the activated mixtures to the respective resin vessels. Agitate at room temperature.

  • Kinetic Sampling: At 15, 30, and 60 minutes, extract a 5 mg resin aliquot from each vessel.

  • Cleavage & Analysis: Treat aliquots with 95% TFA / 2.5% TIS / 2.5% H2O for 1 hour. Precipitate in cold ether, reconstitute in MeCN/H2O, and analyze via LC-MS.

  • Validation Check: If Vessel 1 (Ala) does not show >99% conversion at 15 minutes, the HATU or DIPEA is degraded, and the assay must be repeated.

Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)

Objective: Quantify the resistance of the Dcp side chain to CYP450-mediated oxidation compared to Cha. Causality: Microsomes contain membrane-bound CYP450 enzymes. NADPH is added as an obligate electron donor; without it, CYP450 cannot reduce molecular oxygen to hydroxylate the substrate.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare 1 µM solutions of the cleaved Dcp-peptide and Cha-peptide in 0.1 M potassium phosphate buffer (pH 7.4).

  • Control Integration (Self-Validation): Prepare parallel incubations with Verapamil (High clearance positive control) and Warfarin (Low clearance negative control).

  • Microsome Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching: At 0, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Cold acetonitrile instantly denatures the CYP450 enzymes, halting the reaction precisely at the time point.

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant to quantify the disappearance of the parent compound.

  • Validation Check: If Verapamil is not rapidly depleted ( T1/2​<15 mins) or if Warfarin shows significant degradation, the microsome batch is non-viable or the NADPH is oxidized.

ValidationWorkflow S1 1. Solid-Phase Synthesis (HATU/DIPEA Activation) S2 2. Global Deprotection (TFA / Scavengers) S1->S2 S3 3. HLM Incubation (+ NADPH Cofactor) S2->S3 S4 4. LC-MS/MS Quantification S3->S4 S5 5. Kinetic Analysis (Half-life & CL_int) S4->S5

Comparative validation workflow for synthesis and metabolic stability.

Strategic Recommendations

For drug development professionals integrating 3,3-dicyclopropylpropanoic acid derivatives[5] into their pipelines:

  • Synthesis Optimization: Due to the steric bulk of the dicyclopropyl group, standard coupling times should be extended by at least 50% compared to linear aliphatic amino acids. The use of highly reactive coupling agents (HATU or COMU) is non-negotiable.

  • Structural Biology: When utilizing Dcp to fill hydrophobic pockets (e.g., in IL-17A or similar cytokine targets), perform molecular dynamics (MD) simulations to account for the rigid χ1​ angles dictated by the cyclopropane rings. The lack of rotational freedom is an advantage for binding entropy but requires precise initial docking.

Sources

Comparative

A Head-to-Head Comparison of Fatty Acid Oxidation Inhibitors: Profiling 3,3-Dicyclopropylpropanoic Acid Against Commercial Modulators

For researchers, scientists, and drug development professionals navigating the complex landscape of metabolic modulation, the inhibition of fatty acid oxidation (FAO) presents a compelling therapeutic strategy for a rang...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of metabolic modulation, the inhibition of fatty acid oxidation (FAO) presents a compelling therapeutic strategy for a range of diseases, from cardiovascular disorders to cancer. This guide provides an in-depth, head-to-head comparison of a novel investigational compound, 3,3-dicyclopropylpropanoic acid, with established commercial inhibitors. We will delve into their mechanisms of action, present available experimental data for the commercial inhibitors, and provide detailed protocols for key validation assays.

While direct experimental data for 3,3-dicyclopropylpropanoic acid is not yet publicly available, this guide will offer a theoretical perspective on its potential mechanism of action based on its structural characteristics and the known activities of related chemical moieties. This analysis aims to provide a framework for its future investigation and comparison within the field of FAO inhibitors.

The Landscape of Fatty Acid Oxidation Inhibition

Mitochondrial fatty acid β-oxidation is a critical metabolic pathway for energy production, particularly in high-energy-demand tissues such as the heart and skeletal muscle. Dysregulation of this pathway is implicated in various pathologies, making it a prime target for therapeutic intervention. The inhibitors discussed in this guide modulate FAO through different mechanisms, offering distinct advantages and disadvantages.

Mechanism of Action: A Tale of Diverse Targets

The efficacy and specificity of an inhibitor are dictated by its molecular target within the FAO pathway. Here, we compare the established mechanisms of four commercial inhibitors and propose a potential mechanism for 3,3-dicyclopropylpropanoic acid.

Commercial Inhibitors:
  • Etomoxir & Perhexiline (CPT-1 Inhibition): Etomoxir and Perhexiline target Carnitine Palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in FAO.[1] CPT-1 facilitates the transport of long-chain fatty acids into the mitochondrial matrix, where β-oxidation occurs.[1] By inhibiting CPT-1, these compounds effectively block the entry of fatty acids into the mitochondria, thereby halting their oxidation.[1][2] Etomoxir is an irreversible inhibitor, while Perhexiline acts as a reversible inhibitor.[2][3]

  • Trimetazidine (3-KAT Inhibition): Trimetazidine inhibits the terminal enzyme of the β-oxidation spiral, 3-ketoacyl-CoA thiolase (3-KAT).[4] This enzyme catalyzes the final step in the breakdown of fatty acids. Inhibition of 3-KAT leads to a metabolic shift from fatty acid to glucose oxidation, which is more oxygen-efficient.

  • Ranolazine (Late Sodium Current Inhibition with secondary FAO effects): Ranolazine's primary mechanism is the inhibition of the late inward sodium current (INa) in cardiomyocytes.[5][6] This action reduces intracellular sodium and calcium overload, which is beneficial in conditions like angina.[6] While its direct effects on FAO are considered partial, the overall metabolic shift induced by Ranolazine can influence fatty acid utilization.[5]

Investigational Compound:
  • 3,3-Dicyclopropylpropanoic Acid (Hypothesized Mechanism): Due to the absence of direct experimental evidence, the mechanism of action for 3,3-dicyclopropylpropanoic acid remains speculative. However, its structure, featuring two cyclopropyl groups attached to the β-carbon of a propanoic acid backbone, provides clues. The cyclopropyl moiety is a known feature in some enzyme inhibitors and can confer unique chemical properties.[7] It is plausible that 3,3-dicyclopropylpropanoic acid could act as a competitive inhibitor for an enzyme within the FAO pathway. The propanoic acid itself is a short-chain fatty acid, suggesting it could potentially compete with natural substrates of enzymes involved in their metabolism. Further investigation is required to determine its precise molecular target, which could potentially be a novel site of inhibition within the FAO cascade.

Comparative Performance: A Quantitative Look at Commercial Inhibitors

To provide a clear comparison of the commercial inhibitors, the following table summarizes their reported half-maximal inhibitory concentrations (IC50). It is important to note that these values can vary depending on the experimental conditions, cell type, and species.

InhibitorTargetIC50 ValueSource
Etomoxir Carnitine Palmitoyltransferase-1a (CPT-1a)5-20 nM[3]
Perhexiline Carnitine Palmitoyltransferase-1 (CPT-1)77 µM (rat heart), 148 µM (rat liver)[2][8]
Trimetazidine Carnitine Palmitoyltransferase-1 (CPT-1)1.3 mM (rat myocardium)[9]
Ranolazine Late Sodium Current (INa)6 µM[5]
Ranolazine Rapidly Activating Delayed Rectifier Potassium Current (IKr)12 µM[5]

Experimental Protocols for Inhibitor Characterization

To facilitate reproducible and comparative studies, this section provides detailed methodologies for key experiments used to characterize FAO inhibitors.

CPT-1 Inhibition Assay

This assay directly measures the enzymatic activity of CPT-1 in the presence and absence of an inhibitor.

Principle: The activity of CPT-1 is determined by measuring the rate of formation of palmitoyl-L-carnitine from palmitoyl-CoA and L-[3H]carnitine.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_assay Assay Reaction cluster_analysis Analysis Mitochondria Isolate Mitochondria from tissue or cells Lysate Prepare Mitochondrial Lysate Mitochondria->Lysate Incubate Incubate Lysate with: - Palmitoyl-CoA - L-[3H]carnitine - Test Inhibitor Lysate->Incubate Stop Stop Reaction (e.g., with acid) Incubate->Stop Separate Separate [3H]palmitoyl-L-carnitine from unreacted [3H]carnitine Stop->Separate Scintillation Quantify Radioactivity (Scintillation Counting) Separate->Scintillation Calculate Calculate CPT-1 Activity and % Inhibition Scintillation->Calculate

Caption: Workflow for a radiometric CPT-1 inhibition assay.

Detailed Protocol:

  • Mitochondrial Isolation: Isolate mitochondria from the tissue or cell line of interest using differential centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing buffer (e.g., Tris-HCl), EDTA, and bovine serum albumin (BSA).

  • Initiate Reaction: Add the mitochondrial preparation to the reaction buffer containing L-[methyl-3H]carnitine, palmitoyl-CoA, and varying concentrations of the test inhibitor or vehicle control.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 5-15 minutes).

  • Stop Reaction: Terminate the reaction by adding an acid (e.g., perchloric acid).

  • Separation: Separate the radiolabeled palmitoyl-L-carnitine from the unreacted L-[methyl-3H]carnitine using a method such as phase partitioning with butanol or ion-exchange chromatography.

  • Quantification: Measure the radioactivity in the phase containing palmitoyl-L-carnitine using a scintillation counter.

  • Data Analysis: Calculate the rate of CPT-1 activity and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Seahorse XF Fatty Acid Oxidation Assay

This assay measures the oxygen consumption rate (OCR) of live cells in real-time, providing a functional readout of mitochondrial respiration and fatty acid oxidation.

Principle: The Seahorse XF Analyzer measures changes in OCR in response to the addition of a long-chain fatty acid (e.g., palmitate) and specific inhibitors of FAO and mitochondrial respiration.

Workflow Diagram:

G cluster_prep Cell Preparation cluster_assay Assay Execution Seed Seed cells in Seahorse XF microplate Adhere Allow cells to adhere overnight Seed->Adhere Equilibrate Equilibrate cells in FAO assay medium Adhere->Equilibrate Baseline Measure Baseline OCR Equilibrate->Baseline Inject1 Inject Palmitate-BSA or BSA control Baseline->Inject1 Measure1 Measure OCR response Inject1->Measure1 Inject2 Inject Etomoxir (or other inhibitor) Measure1->Inject2 Measure2 Measure OCR response Inject2->Measure2 Inject3 Inject Mitochondrial Stress Test compounds Measure2->Inject3 Measure3 Measure OCR Inject3->Measure3

Caption: Workflow for a Seahorse XF fatty acid oxidation assay.[10]

Detailed Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.[11]

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.[11]

  • Assay Medium Preparation: Prepare the FAO assay medium (e.g., Seahorse XF Base Medium supplemented with L-carnitine and glucose).

  • Cell Equilibration: Replace the growth medium with the FAO assay medium and incubate the cells in a non-CO2 37°C incubator for 45-60 minutes.

  • Compound Loading: Load the injector ports of the sensor cartridge with the compounds to be tested, including the fatty acid substrate (e.g., palmitate-BSA), the inhibitor of interest (e.g., 3,3-dicyclopropylpropanoic acid or a commercial inhibitor), and mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A).[12]

  • Seahorse XF Assay: Calibrate the sensor cartridge and run the assay according to the manufacturer's protocol. The instrument will measure OCR at baseline and after each injection.[13]

  • Data Analysis: Analyze the OCR data to determine the rate of fatty acid oxidation, which is the etomoxir-sensitive respiration after the addition of the fatty acid substrate.

Late Sodium Current (INa) Inhibition Assay

This electrophysiological assay is crucial for characterizing compounds like Ranolazine that target ion channels.

Principle: The whole-cell patch-clamp technique is used to measure the late inward sodium current in isolated cardiomyocytes or cells expressing the Nav1.5 channel.

Workflow Diagram:

G cluster_prep Cell Preparation cluster_assay Patch-Clamp Recording cluster_analysis Data Analysis Isolate Isolate cardiomyocytes or use Na_v1.5 expressing cells Patch Establish whole-cell patch-clamp configuration Isolate->Patch Voltage Apply voltage-clamp protocol to elicit late I_Na Patch->Voltage Record Record baseline late I_Na Voltage->Record Perfusion Perfuse with test inhibitor Record->Perfusion Record_Inhib Record late I_Na in presence of inhibitor Perfusion->Record_Inhib Measure Measure late I_Na amplitude Record_Inhib->Measure Calculate Calculate % inhibition and IC50 Measure->Calculate

Caption: Workflow for a whole-cell patch-clamp assay to measure late sodium current inhibition.

Detailed Protocol:

  • Cell Preparation: Isolate ventricular myocytes from an appropriate animal model or use a cell line stably expressing the human cardiac sodium channel, Nav1.5.

  • Patch-Clamp Setup: Use a patch-clamp amplifier and data acquisition system. Pull glass micropipettes to a resistance of 2-4 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: Establish a gigaseal and obtain the whole-cell recording configuration.

  • Voltage-Clamp Protocol: Hold the cell at a negative holding potential (e.g., -120 mV) and apply depolarizing voltage steps (e.g., to -20 mV for 500 ms) to elicit the sodium current. The late component of the current is measured during the sustained depolarization.[14]

  • Data Acquisition: Record the current at baseline and after the application of various concentrations of the test compound via a perfusion system.

  • Data Analysis: Measure the amplitude of the late INa before and after drug application. Calculate the percentage of inhibition and determine the IC50 value.

Conclusion and Future Directions

This guide provides a comparative overview of 3,3-dicyclopropylpropanoic acid and several commercial FAO inhibitors. While Etomoxir, Perhexiline, and Trimetazidine directly target enzymes within the β-oxidation pathway, Ranolazine offers a distinct mechanism by primarily targeting the late sodium current.

The lack of direct experimental data on 3,3-dicyclopropylpropanoic acid highlights the need for future research to elucidate its mechanism of action and inhibitory potential. The experimental protocols detailed in this guide provide a robust framework for such investigations. Future studies should focus on:

  • Target Identification: Determining the specific molecular target of 3,3-dicyclopropylpropanoic acid within the FAO pathway or other related metabolic pathways.

  • In Vitro Potency and Selectivity: Establishing the IC50 value of 3,3-dicyclopropylpropanoic acid against its target and assessing its selectivity against other enzymes.

  • Cell-Based Functional Assays: Utilizing techniques like the Seahorse XF assay to evaluate the effect of 3,3-dicyclopropylpropanoic acid on cellular metabolism.

  • In Vivo Efficacy and Safety: Assessing the therapeutic potential and safety profile of 3,3-dicyclopropylpropanoic acid in relevant animal models of disease.

By systematically addressing these research questions, the scientific community can determine the potential of 3,3-dicyclopropylpropanoic acid as a novel modulator of fatty acid metabolism and its promise as a therapeutic agent.

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